3,5-Dimethoxy-2,7-phenanthrenediol
Description
This compound has been reported in Dioscorea oppositifolia, Bulbophyllum vaginatum, and other organisms with data available.
exhibited significant scavenging activity against PM2.5-induced ROS and inhibited ROS-induced activation of p38 mitogen-activated protein kinase
Structure
2D Structure
3D Structure
Properties
CAS No. |
108352-70-1 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3,5-dimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h3-8,17-18H,1-2H3 |
InChI Key |
YKFWCNBTQYCJQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)O)C=CC3=CC(=C(C=C32)OC)O |
melting_point |
193 - 194 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethoxy-2,7-phenanthrenediol: Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-2,7-phenanthrenediol, a naturally occurring phenanthrene (B1679779) derivative. The primary focus is on its natural source, detailed isolation protocols, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.
Introduction
This compound is a polycyclic aromatic hydrocarbon belonging to the phenanthrene class of compounds. Natural phenanthrenes have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This guide will delve into the specifics of this compound, providing a detailed account of its origin and the methodologies for its extraction and purification.
Natural Source
The primary and documented natural source of this compound is the roots of Combretum laxum.[3][4] This plant belongs to the Combretaceae family, which is known to produce a variety of bioactive secondary metabolites. While phenanthrene derivatives are also found in other plant families such as Orchidaceae, Dioscoreaceae, and Betulaceae, Combretum laxum is the specific source from which this compound has been successfully isolated and characterized.[2][3][4]
Isolation and Extraction Protocols
The isolation of this compound from the roots of Combretum laxum involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Bisoli E, et al. (2020).[5]
Plant Material and Extraction
-
Plant Material Preparation: Air-dried and powdered roots of Combretum laxum are used as the starting material.
-
Maceration: The powdered root material is subjected to exhaustive maceration with hexane (B92381) at room temperature to remove nonpolar constituents.
-
Ethanol (B145695) Extraction: Following the hexane wash, the residue is extracted with 95% ethanol at room temperature. The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude ethanolic extract is suspended in a methanol-water mixture (9:1) and subjected to liquid-liquid partitioning with hexane. The hydroalcoholic phase is further partitioned with dichloromethane (B109758) (CH2Cl2).
Chromatographic Purification
-
Column Chromatography of the Dichloromethane Fraction: The CH2Cl2 fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of hexane, dichloromethane, and methanol.
-
Further Fractionation: Fractions obtained from the initial column chromatography are further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography.
-
Isolation of this compound: this compound (referred to as compound 2 in the source literature) is isolated from one of the resulting sub-fractions.[5]
It is important to note that the yield and purity of the isolated this compound have not been explicitly reported in the available literature. Purity is typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data: Biological Activity
This compound has demonstrated notable cytotoxic and free radical scavenging activities. The available quantitative data is summarized in the tables below.
Table 1: Cytotoxic Activity of this compound [3][4][6][7]
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cancer | 73.26 |
| MCF-7 | Breast Cancer | 118.40 |
| NCI/ADR-RES | Ovarian Cancer (Adriamycin Resistant) | 83.99 |
Table 2: Free Radical Scavenging Activity of this compound [3][4][6]
| Assay | IC50 (µM) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 20.4 |
Mandatory Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Combretum laxum.
Caption: General workflow for the isolation of this compound.
Postulated Signaling Pathway for Cytotoxic Effects
While the specific molecular targets of this compound have not been fully elucidated, its cytotoxic activity against cancer cells likely involves the induction of apoptosis and cell cycle arrest. Based on the known mechanisms of other cytotoxic phenanthrene derivatives, a postulated signaling pathway is presented below. This diagram illustrates the potential involvement of key cellular pathways such as PI3K/AKT and NF-κB, which are commonly dysregulated in cancer.
Caption: Postulated signaling pathway for the cytotoxic effects of this compound.
Conclusion
This compound, isolated from the roots of Combretum laxum, demonstrates significant potential as a bioactive compound, particularly in the context of oncology research due to its cytotoxic properties. This technical guide provides a foundational understanding of its natural sourcing and isolation, which is crucial for further investigation and development. Future research should focus on elucidating its precise mechanism of action, optimizing isolation protocols to improve yield and purity, and exploring its full therapeutic potential in preclinical and clinical studies.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
A Comprehensive Technical Guide on the Biological Activity of 3,5-Dimethoxy-2,7-phenanthrenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has been isolated from natural sources, such as the roots of Combretum laxum.[1][2][3] This molecule has garnered interest in the scientific community due to its demonstrated biological activities, particularly its cytotoxic effects against various human cancer cell lines and its capacity for free radical scavenging.[1][2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.
Core Biological Activities
The primary biological activities of this compound that have been characterized are its cytotoxicity towards cancer cells and its antioxidant properties through free radical scavenging.
Cytotoxic Activity
This compound has been shown to be cytotoxic to a range of human cancer cell lines.[1][2][3][4] The efficacy of this cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Free Radical Scavenging Activity
In addition to its anticancer potential, this compound exhibits antioxidant activity by scavenging free radicals.[1][2][3] This property is also quantified by an IC50 value, indicating the concentration needed to scavenge 50% of the free radicals in a given assay.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cell Carcinoma | 73.26[1][4] |
| MCF-7 | Breast Adenocarcinoma | 118.40[1][4] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Carcinoma | 83.99[1][4] |
Table 2: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 20.4[1][2][3] |
Postulated Signaling Pathways
While the precise molecular mechanisms and signaling pathways modulated by this compound have not been empirically determined, based on the known activities of structurally similar phenanthrene derivatives, a potential mechanism of action can be hypothesized. Many phenanthrene compounds exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Furthermore, its free radical scavenging activity suggests an interaction with oxidative stress-related signaling.
Disclaimer: The following signaling pathway is a hypothesized model based on the activities of related phenanthrene compounds and has not been experimentally validated for this compound.
References
An In-depth Technical Guide to 3,5-Dimethoxy-2,7-phenanthrenediol: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) derivative isolated from the roots of Combretum laxum. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, cytotoxicity assessment, and antioxidant activity evaluation are presented. Furthermore, a plausible mechanism of action involving key cellular signaling pathways is discussed and visualized. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of phenanthrene compounds.
Chemical Structure and Properties
This compound is a polycyclic aromatic hydrocarbon with a phenanthrene core substituted with two methoxy (B1213986) groups and two hydroxyl groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| CAS Number | 108352-70-1 | [1] |
| IUPAC Name | 3,5-Dimethoxyphenanthrene-2,7-diol | [2] |
| SMILES | COC1=C(O)C=C2C=CC3=CC(O)=CC(OC)=C3C2=C1 | [2] |
| InChI | InChI=1S/C16H14O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h3-8,17-18H,1-2H3 | [2] |
| Solubility | Soluble in DMSO | [3] |
Biological Activities
This compound has demonstrated notable cytotoxic effects against various human cancer cell lines and also exhibits free radical scavenging properties.
Table 2: In Vitro Biological Activities of this compound
| Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |
| Cytotoxicity | 786-0 (Renal Cancer) | 73.26 | [1] |
| MCF-7 (Breast Cancer) | 118.40 | [1] | |
| NCI/ADR-RES (Ovarian Cancer) | 83.99 | [1] | |
| Antioxidant | DPPH Radical Scavenging | 20.4 | [1] |
Experimental Protocols
Isolation from Combretum laxum
The following protocol is based on the methodology described by Bisoli E, et al. (2020).[1]
References
An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethoxy-2,7-phenanthrenediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) derivative isolated from the roots of Combretum laxum.[1] This compound has demonstrated notable biological activities, primarily cytotoxic effects against various human cancer cell lines and potent free radical scavenging capabilities.[1][2] While the precise molecular mechanisms underpinning these activities are not yet fully elucidated, this guide consolidates the current understanding, presents available quantitative data, details experimental protocols for its known biological effects, and proposes putative mechanisms of action based on the bioactivity of structurally related compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Core Biological Activities
The primary biological activities of this compound that have been experimentally determined are its cytotoxicity against cancer cells and its antioxidant properties.
Cytotoxic Activity
This compound has been shown to exhibit cytotoxic effects against a panel of human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) for this activity are summarized in the table below.
Antioxidant Activity
The compound has also been identified as a potent free radical scavenger, indicating its potential as an antioxidant agent.[1][2] The IC50 value for its free radical scavenging activity is presented in the subsequent data table.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for the biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Human Cancer Cell Line | IC50 (µM) |
| 786-0 (Renal Cancer) | 73.26[1][3][4] |
| MCF-7 (Breast Cancer) | 118.40[1][3][4] |
| NCI/ADR-RES (Multidrug-Resistant Ovarian Cancer) | 83.99[1][3][4] |
Table 2: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 20.4[1][2][3] |
Putative Mechanisms of Action
While direct experimental evidence for the mechanism of action of this compound is limited, the activities of structurally similar phenanthrene derivatives and other polyphenolic compounds suggest several plausible pathways.
Proposed Cytotoxic Mechanisms
The cytotoxic effects of this compound may be mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for many phenolic anticancer agents.
-
Induction of Apoptosis: Structurally related phenanthrenes have been demonstrated to induce apoptosis in cancer cells. This process is often characterized by the activation of caspases, disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, some phenanthrene derivatives have been shown to induce apoptosis through both caspase-dependent and -independent pathways.
-
Cell Cycle Arrest: Another potential mechanism is the arrest of the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), which would inhibit cancer cell proliferation. A structurally similar dihydrophenanthrene has been reported to cause G2/M cell cycle arrest.[5] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
-
Signaling Pathway Modulation:
-
PI3K/Akt Pathway: A closely related compound, 5,7-dimethoxy-1,4-phenanthrenequinone, has been identified as an allosteric inhibitor of AKT, a key kinase in the PI3K/Akt signaling pathway that is crucial for cell survival and proliferation.[6][7] Inhibition of this pathway could be a key mechanism of cytotoxicity.
-
p53 Pathway: Polyphenolic compounds are known to modulate the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis.
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Some phenanthrenes have been shown to inhibit NF-κB signaling, which could contribute to their anti-cancer effects.[8]
-
Proposed Antioxidant Mechanism
The free radical scavenging activity of this compound is likely attributable to its chemical structure, specifically the presence of hydroxyl groups on the aromatic rings. These hydroxyl groups can donate a hydrogen atom to stabilize free radicals, thereby neutralizing them. The extended conjugation of the phenanthrene ring system can also contribute to the stabilization of the resulting radical, enhancing its antioxidant potency.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (786-0, MCF-7, and NCI/ADR-RES) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Free Radical Scavenging Assay (DPPH Assay)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Assay Procedure:
-
A stock solution of this compound is prepared and serially diluted.
-
Aliquots of the compound at different concentrations are mixed with a DPPH solution in a 96-well plate or cuvettes.
-
The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample-containing solutions to that of a control (DPPH solution without the compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, leading to its cytotoxic effects.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the DPPH free radical scavenging assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cytotoxicity of 3,5-Dimethoxy-2,7-phenanthrenediol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of 3,5-Dimethoxy-2,7-phenanthrenediol, a naturally occurring phenanthrene (B1679779) derivative, against various human cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and drug development efforts in oncology.
Quantitative Cytotoxicity Data
This compound, isolated from Combretum laxum, has demonstrated cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines using the MTT assay.[1][2][3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 118.40[4] |
| 786-0 | Renal Cell Adenocarcinoma | 73.26[4] |
| UACC-62 | Melanoma | >100 |
| NCI/ADR-RES | Ovarian (Doxorubicin Resistant) | 83.99[4] |
| Hep2 | Laryngeal Carcinoma | >100 |
Table 1: IC50 values of this compound in various human cancer cell lines.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound was performed using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, 786-0, UACC-62, NCI/ADR-RES, Hep2)
-
Complete cell culture medium (specific to each cell line)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Putative Signaling Pathways
While the specific signaling pathways affected by this compound have not yet been fully elucidated, the cytotoxic mechanisms of other phenanthrene derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Based on the known activities of structurally similar compounds, a putative mechanism of action for this compound can be proposed.
Proposed Apoptotic Pathway
Phenanthrene compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A potential mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Proposed Cell Cycle Arrest Pathway
Certain phenanthrene derivatives have been observed to cause cell cycle arrest, often at the G2/M or G0/G1 phase. This is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. A possible mechanism for this compound could involve the downregulation of key cell cycle progression proteins.
References
The Antioxidant Potential of 3,5-Dimethoxy-2,7-phenanthrenediol: A Technical Guide
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant potential of the phenanthrene (B1679779) compound, 3,5-Dimethoxy-2,7-phenanthrenediol. This document synthesizes available quantitative data, details relevant experimental methodologies, and explores potential molecular signaling pathways through which this compound may exert its antioxidant effects.
Quantitative Antioxidant Activity
The primary antioxidant activity of this compound has been quantified through its free radical scavenging ability. The available data is summarized in the table below.
| Antioxidant Assay | Parameter | Value (µM) | Reference |
| DPPH Free Radical Scavenging | IC50 | 20.4 | Bisoli E, et al. (2020)[1][2][3] |
Table 1: Quantitative Antioxidant Data for this compound
Experimental Protocols
The following section details a representative experimental protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the method used to determine the IC50 value presented above.
DPPH Free Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compound Solutions: A stock solution of this compound is prepared in methanol. A series of dilutions are then made from the stock solution to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of each concentration of the test compound solution (e.g., 100 µL) is added to the wells.
-
An equal volume of the DPPH solution (e.g., 100 µL) is then added to each well.
-
A control well is prepared containing the solvent and the DPPH solution.
-
A blank well is prepared containing the solvent only.
-
The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: After incubation, the absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control well.
-
A_sample is the absorbance of the well containing the test compound.
-
-
Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Potential Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways modulated by this compound are not yet available, its chemical structure as a phenolic compound suggests potential interactions with key antioxidant and cytoprotective signaling pathways. Phenanthrenes and other polyphenolic compounds have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling cascades. The following diagrams illustrate these potential pathways.
Free Radical Scavenging Mechanism
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.
References
Preliminary In-depth Technical Guide on the Bioactivity of 3,5-Dimethoxy-2,7-phenanthrenediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the known and potential bioactivities of the phenanthrene (B1679779) compound, 3,5-Dimethoxy-2,7-phenanthrenediol. Isolated from the roots of Combretum laxum, this molecule has demonstrated notable cytotoxic effects against various human cancer cell lines and significant free radical scavenging activity. This document outlines the current state of knowledge, details relevant experimental protocols for assessing its biological activities, and explores potential mechanisms of action and signaling pathways based on the bioactivities of structurally related compounds. The information is presented to facilitate further research and drug development efforts centered on this compound.
Introduction
This compound is a naturally occurring phenanthrene derivative. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are known to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties. The unique substitution pattern of methoxy (B1213986) and hydroxyl groups on the phenanthrene core of this compound suggests a potential for multifaceted bioactivity, making it a compound of interest for further pharmacological investigation.
Known Bioactivities
Preliminary screening of this compound has identified two primary areas of bioactivity: cytotoxicity against human cancer cell lines and free radical scavenging.
Cytotoxicity
The compound has been shown to be cytotoxic to several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the following cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cancer | 73.26 |
| MCF-7 | Breast Cancer | 118.40 |
| NCI/ADR-RES | Ovarian Cancer (Adriamycin resistant) | 83.99 |
Free Radical Scavenging Activity
This compound has demonstrated the ability to scavenge free radicals, indicating its potential as an antioxidant. The IC50 value for its free radical scavenging activity has been reported as:
| Activity | IC50 (µM) |
| Free Radical Scavenging | 20.4 |
Potential Bioactivities and Signaling Pathways
While specific studies on other bioactivities of this compound are limited, the activities of structurally similar phenanthrene compounds suggest several potential areas for further investigation.
Anti-inflammatory Activity
Many phenanthrene derivatives exhibit anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. Given the structural similarities, it is plausible that this compound could also possess anti-inflammatory effects.
Antimicrobial Activity
Certain phenanthrenes have shown activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes. The potential antimicrobial properties of this compound warrant investigation.
Enzyme Inhibition
Beyond inflammatory enzymes, phenanthrenes have been reported to inhibit other enzymes of therapeutic relevance, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. The specific substitution pattern of this compound may confer inhibitory activity against a variety of enzymes.
Modulation of Signaling Pathways
The cytotoxic and antioxidant activities of this compound suggest its interaction with key cellular signaling pathways.
-
Apoptosis Pathways: The cytotoxic effects against cancer cells could be mediated by the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and/or the extrinsic (death receptor) pathway, which involves the activation of caspase-8. Both pathways converge on the activation of executioner caspases like caspase-3, leading to programmed cell death.
-
NF-κB Signaling Pathway: As a central regulator of inflammation and cell survival, the NF-κB pathway is a common target for natural products. Inhibition of NF-κB activation could be a key mechanism for potential anti-inflammatory and pro-apoptotic effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., 786-0, MCF-7, NCI/ADR-RES)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the compound or standard dilutions to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for preliminary bioactivity screening.
Potential Signaling Pathways in Cytotoxicity
Caption: Potential apoptotic signaling pathways.
Conclusion and Future Directions
This compound has emerged as a promising natural product with demonstrated cytotoxic and antioxidant activities. This technical guide provides a foundational understanding of its bioactivity and the experimental approaches to further characterize its pharmacological profile. Future research should focus on:
-
Expanding Bioactivity Screening: Systematically evaluating its anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound to understand its cytotoxic and other potential effects.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of cancer and other diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of the compound to optimize its potency and selectivity.
Through these concerted efforts, the full therapeutic potential of this compound can be explored, potentially leading to the development of new therapeutic agents.
An In-Depth Technical Guide on 3,5-Dimethoxy-2,7-phenanthrenediol: Discovery, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) derivative that has demonstrated notable cytotoxic and free-radical scavenging properties. First isolated from the roots of the plant Combretum laxum, this compound has emerged as a subject of interest in oncological research. This technical guide provides a comprehensive overview of its discovery, background, and known biological activities. Detailed experimental protocols for its isolation and cytotoxicity evaluation are presented, alongside a discussion of potential synthetic strategies and the cytotoxic mechanisms of related phenanthrene compounds.
Discovery and Background
This compound was first reported in a 2020 study by Bisoli and colleagues, published in the journal Molecules.[1][2][3] The compound was isolated during a chemical investigation of the roots of Combretum laxum, a plant species native to the Americas.[1][2][3] This discovery was significant as the presence of phenanthrene derivatives had not been previously reported in American species of the Combretum genus.[4] The structure of the compound was elucidated using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.[4]
Biological Activity and Quantitative Data
This compound has exhibited both cytotoxic and free-radical scavenging activities. The inhibitory concentrations (IC50) for its biological activities are summarized in the table below.
| Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |
| Cytotoxicity | 786-0 (Human Kidney Carcinoma) | 73.26 | [1][2][3] |
| MCF-7 (Human Breast Adenocarcinoma) | 118.40 | [1][2][3] | |
| NCI/ADR-RES (Multidrug-Resistant Ovarian) | 83.99 | [1][2][3] | |
| Free Radical Scavenging | DPPH Assay | 20.4 | [1][2][3] |
Potential Mechanism of Action and Signaling Pathways
While the precise signaling pathway modulated by this compound to induce cytotoxicity has not been definitively elucidated, research on other phenanthrene derivatives suggests that the induction of apoptosis is a common mechanism.[5][6][7] This programmed cell death is often mediated through the activation of caspase cascades.[5]
Studies on the parent compound, phenanthrene, have shown that it can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[8][9][10] Furthermore, other cytotoxic phenanthrene derivatives have been found to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.[11] It is plausible that this compound exerts its cytotoxic effects through a similar apoptotic mechanism.
Below is a generalized diagram illustrating a potential cytotoxic signaling pathway for phenanthrene derivatives.
Caption: Potential apoptotic pathway induced by phenanthrene derivatives.
Experimental Protocols
Isolation of this compound from Combretum laxum
The following is a detailed protocol for the isolation of this compound based on the methods described by Bisoli et al. (2020).
Workflow for Isolation:
Caption: General workflow for the isolation of the target compound.
Detailed Steps:
-
Plant Material: Collect, dry, and powder the roots of Combretum laxum.
-
Extraction:
-
Macerate the powdered root material with dichloromethane (CH2Cl2) at room temperature for a period of 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.
-
-
Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with hexane, gradually increasing the polarity with ethyl acetate, and finally methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Perform further purification using preparative thin-layer chromatography (pTLC) with an appropriate solvent system (e.g., hexane-ethyl acetate mixtures) to yield pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., 786-0, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Synthetic Approaches
While a specific total synthesis for this compound has not been detailed in the literature, general synthetic strategies for substituted phenanthrenes can be adapted. A plausible approach could involve a Suzuki or other palladium-catalyzed cross-coupling reaction to form the core phenanthrene structure, followed by functional group manipulations to introduce the hydroxyl and methoxy (B1213986) groups at the desired positions.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic and antioxidant activities. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates to induce cell death in cancer cells. The development of an efficient total synthesis would facilitate more extensive biological evaluation and the generation of analogs with potentially improved potency and selectivity. These future studies will be crucial in determining the therapeutic potential of this and related phenanthrene derivatives in the field of oncology.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 3,5-Dimethoxy-2,7-phenanthrenediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
Obtaining precise spectroscopic data is fundamental for the structural elucidation and purity assessment of any chemical compound. For 3,5-Dimethoxy-2,7-phenanthrenediol (Molecular Formula: C₁₆H₁₄O₄, Molecular Weight: 270.28 g/mol ), a thorough analysis would involve ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The following tables present a template for the expected data based on the known structure and general characteristics of phenanthrene (B1679779) compounds.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.8 - 7.2 | s | - |
| H-4 | 6.8 - 7.2 | s | - |
| H-6 | 6.8 - 7.2 | s | - |
| H-8 | 6.8 - 7.2 | s | - |
| H-9 | 7.5 - 7.8 | d | ~8.5 |
| H-10 | 7.5 - 7.8 | d | ~8.5 |
| 2-OH | 9.0 - 9.5 | s (br) | - |
| 7-OH | 9.0 - 9.5 | s (br) | - |
| 3-OCH₃ | 3.8 - 4.0 | s | - |
| 5-OCH₃ | 3.8 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 100 - 110 |
| C-2 | 145 - 155 |
| C-3 | 145 - 155 |
| C-4 | 100 - 110 |
| C-4a | 125 - 135 |
| C-4b | 125 - 135 |
| C-5 | 145 - 155 |
| C-6 | 100 - 110 |
| C-7 | 145 - 155 |
| C-8 | 100 - 110 |
| C-8a | 125 - 135 |
| C-9 | 120 - 130 |
| C-10 | 120 - 130 |
| C-10a | 125 - 135 |
| 3-OCH₃ | 55 - 60 |
| 5-OCH₃ | 55 - 60 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 271.0965 | - |
| ESI+ | [M+Na]⁺ | 293.0784 | - |
| ESI- | [M-H]⁻ | 269.0819 | - |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for phenanthrene derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, depending on sample concentration.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often matching the initial mobile phase of the liquid chromatography system (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid for positive ion mode).
Instrumentation and Parameters (LC-MS):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization source: Electrospray ionization (ESI) is common for this class of compounds.
-
Ionization mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.
-
Mass analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan range: A range of m/z 100-500 is typically sufficient.
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the compound.
-
Determine the accurate mass of the molecular ion.
-
Compare the observed accurate mass with the calculated theoretical mass to confirm the elemental composition.
Signaling Pathway and Experimental Workflow
This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2][3] Many cytotoxic natural products induce programmed cell death, or apoptosis. The intrinsic apoptosis pathway, which is initiated by cellular stress, is a plausible mechanism of action for such compounds.
Caption: Analytical workflow for the structural characterization of a compound.
The intrinsic apoptosis pathway is a complex signaling cascade that is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated by cellular stress, lead to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the activation of caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
Caption: The intrinsic apoptosis pathway potentially induced by cytotoxic compounds.
References
In Vitro Effects of 3,5-Dimethoxy-2,7-phenanthrenediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2][3] This molecule has garnered interest within the scientific community due to its demonstrated cytotoxic and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its known biological activities, the experimental protocols used for its evaluation, and potential mechanisms of action based on the activities of structurally related compounds.
Quantitative Data Summary
The known in vitro biological activities of this compound are summarized in the tables below. All data is derived from the study by Bisoli et al. (2020).
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Human Kidney Carcinoma | 73.26[1][2] |
| MCF-7 | Human Breast Adenocarcinoma | 118.40[1][2] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 83.99[1][2] |
Table 2: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 20.4[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (786-0, MCF-7, and NCI/ADR-RES) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The free radical scavenging activity was assessed using the DPPH assay.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made.
-
DPPH Solution: A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways affected by this compound have not been explicitly elucidated, the cytotoxic and antioxidant activities of this compound and other structurally related phenanthrenes suggest potential mechanisms of action that warrant further investigation.
Hypothetical Signaling Pathway for Phenanthrene-Induced Apoptosis
Many natural phenanthrenes exert their anticancer effects by inducing apoptosis.[4] A plausible signaling cascade initiated by this compound, based on studies of similar compounds, could involve the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Hypothetical signaling pathway of phenanthrene-induced apoptosis.
Experimental Workflow for Investigating Apoptosis
To validate the hypothetical pathway above, a series of in vitro experiments can be conducted.
Caption: Experimental workflow for apoptosis investigation.
Conclusion
This compound demonstrates notable cytotoxic and antioxidant activities in vitro. While its precise molecular mechanisms are yet to be fully elucidated, its chemical structure and observed biological effects suggest that it may act through the induction of apoptosis, potentially involving the mitochondrial pathway. Further research, following the experimental workflows outlined in this guide, is warranted to fully characterize its therapeutic potential and to explore its effects on key cancer-related signaling pathways.
References
- 1. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cytotoxicity of 3,5-Dimethoxy-2,7-phenanthrenediol Determined by MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2][3][4] This natural product has demonstrated cytotoxic effects against various human cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2][3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[6][7][8] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[6] In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8] The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active cells.[7][8]
These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against several human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cell Carcinoma | 73.26[1][2][4][5] |
| MCF-7 | Breast Adenocarcinoma | 118.40[1][2][4][5] |
| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | 83.99[1][2][4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity of this compound
This protocol is designed for adherent cancer cell lines, such as MCF-7, and can be adapted for other lines like 786-0.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7, 786-0, NCI/ADR-RES)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution.
-
From the stock solution, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for treatment. Based on the known IC50 values, a suggested concentration range to test would be 10, 25, 50, 75, 100, 125, and 150 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a negative control (untreated cells in medium only).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Below are diagrams illustrating the key processes described in these application notes.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: Cellular mechanism of MTT reduction to formazan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound 108352-70-1 | MCE [medchemexpress.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 3,5-Dimethoxy-2,7-phenanthrenediol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has demonstrated cytotoxic effects against various human cancer cell lines.[1][2][3][4][5] Its potential as an anti-cancer agent makes it a molecule of interest for researchers in oncology and drug development. These application notes provide detailed protocols for the dissolution and application of this compound in cell culture experiments, along with a summary of its known biological activities and safety considerations.
Data Presentation
The following table summarizes the quantitative data for this compound based on available information.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₄ | [3] |
| Molecular Weight | 270.28 g/mol | [3] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| IC₅₀ (786-0 renal cancer cells) | 73.26 µM | [1][2][3][5] |
| IC₅₀ (MCF-7 breast cancer cells) | 118.40 µM | [1][2][3][5] |
| IC₅₀ (NCI/ADR-RES ovarian cancer cells) | 83.99 µM | [1][2][3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (270.28 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 270.28 g/mol * (1000 mg / 1 g) = 2.7028 mg
-
-
Weigh the compound: In a sterile microcentrifuge tube, accurately weigh approximately 2.7 mg of this compound.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the compound.
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cytotoxicity Assay using MTT
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and medium with the same final concentration of DMSO as the treated wells (vehicle control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothesized Signaling Pathway for Phenanthrene-Induced Apoptosis
While the precise molecular targets of this compound are not fully elucidated, many phenanthrene derivatives are known to induce apoptosis in cancer cells through the intrinsic pathway.[6][7] The following diagram illustrates a generalized pathway.
Caption: A generalized pathway of phenanthrene-induced apoptosis.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[1][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[1]
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always perform a risk assessment and consult relevant safety data sheets for all chemicals used.
References
- 1. fishersci.com [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for In Vitro Evaluation of 3,5-Dimethoxy-2,7-phenanthrenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has been isolated from natural sources such as Combretum laxum.[1] Preliminary studies have indicated its potential as a bioactive molecule, demonstrating cytotoxic effects against various human cancer cell lines and exhibiting free radical scavenging activity.[1] Specifically, it has shown cytotoxicity against 786-0, MCF-7, and NCI/ADR-RES human cancer cell lines.[1][2][3] The family of phenanthrenes is known for a wide range of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory effects.[4] This document provides a comprehensive set of detailed protocols for the in vitro investigation of this compound to further elucidate its mechanism of action and potential therapeutic applications. The following experimental designs are focused on assessing its cytotoxicity, anti-inflammatory, and antioxidant properties through the analysis of key signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| 786-0 (Renal Cancer) | 73.26 | [1][2] |
| MCF-7 (Breast Cancer) | 118.40 | [1][2] |
| NCI/ADR-RES (Ovarian Cancer) | 83.99 | [1][2] |
Table 2: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 20.4 | [5][1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity Assessment
This protocol aims to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM, FBS, Penicillin-Streptomycin
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups with the LPS-only treated group to determine the inhibitory effect.
Antioxidant Activity and Nrf2 Pathway Activation
This set of protocols evaluates the antioxidant potential of this compound and its ability to activate the Nrf2 antioxidant response pathway.
Materials:
-
Cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages)
-
This compound
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
96-well black plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding a ROS inducer like H₂O₂ (e.g., 100 µM) for 30-60 minutes.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for different time points (e.g., 0, 2, 4, 8 hours). Lyse the cells to extract total protein and nuclear/cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against Nrf2, Heme Oxygenase-1 (HO-1), and Lamin B1 (nuclear marker)/β-actin (cytoplasmic marker).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the levels of nuclear Nrf2 and HO-1 expression.
Investigation of Apoptosis and NF-κB/MAPK Signaling Pathways by Western Blot
This protocol investigates the molecular mechanisms underlying the cytotoxic and anti-inflammatory effects of this compound.
Materials:
-
Cancer cells (e.g., MCF-7) or macrophages (e.g., RAW 264.7)
-
This compound
-
Lysis buffer, protein assay kit
-
Primary antibodies: Cleaved Caspase-3, Bcl-2, Bax, phospho-p65 (NF-κB), IκBα, phospho-p38 MAPK, phospho-ERK1/2, phospho-JNK, and corresponding total proteins.
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. For NF-κB and MAPK analysis in macrophages, co-treat with LPS.
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described in section 3.2.
-
Immunodetection: Probe the membranes with the primary antibodies listed above, followed by incubation with the appropriate secondary antibodies.
-
Data Analysis: Analyze the changes in the expression and phosphorylation levels of the target proteins to elucidate the involvement of the apoptosis, NF-κB, and MAPK pathways.
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Hypothesized anti-inflammatory signaling pathways.
Caption: Hypothesized antioxidant signaling pathway.
Caption: Hypothesized apoptosis induction pathway.
References
Application Notes and Protocols for Determining the Dose-Response Curve of 3,5-Dimethoxy-2,7-phenanthrenediol
Version: 1.0
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a natural phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2][3] This compound has demonstrated notable biological activities, including cytotoxicity against various human cancer cell lines and free radical scavenging properties.[1][2] Specifically, it has shown cytotoxic effects on 786-0 (renal cell carcinoma), MCF-7 (breast adenocarcinoma), and NCI/ADR-RES (doxorubicin-resistant ovarian cancer) cells.[1][2][3] The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported, indicating its potential as an anti-cancer agent.[1][2][3] Furthermore, its free radical scavenging activity suggests antioxidant potential.[1][2]
These application notes provide a detailed protocol for determining the dose-response curve of this compound, enabling researchers to quantify its cytotoxic effects and determine key parameters such as the IC50 value. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[4][5]
Principle of the Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[4][6] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified across a range of concentrations. This data is then used to plot a dose-response curve and calculate the IC50 value.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Human cancer cell lines (e.g., MCF-7, 786-0, or NCI/ADR-RES)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Stock and Working Solutions
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the required amount in DMSO.[1] Store the stock solution at -20°C.
-
Serial Dilutions: From the stock solution, prepare a series of working solutions in complete cell culture medium. A typical 2-fold or 3-fold serial dilution series is recommended to cover a broad concentration range (e.g., from 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[4]
Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cancer cell line in T-75 flasks with the appropriate complete medium. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: When cells reach 80-90% confluency, harvest them using Trypsin-EDTA. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Plate Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound to the respective wells in triplicate.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells treated with fresh medium only.
-
Blank Control: Wells containing medium but no cells (for background subtraction).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
Dose-Response Curve: Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis). The resulting data should form a sigmoidal curve.
-
IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| 786-0 (Renal) | 73.26 | Not Specified | Not Specified | [1][2][3] |
| MCF-7 (Breast) | 118.40 | Not Specified | Not Specified | [1][2][3] |
| NCI/ADR-RES (Ovarian) | 83.99 | Not Specified | Not Specified | [1][2][3] |
Table 2: Free Radical Scavenging Activity of this compound
| Activity | IC50 (µM) | Assay Method | Reference |
| DPPH Radical Scavenging | 20.4 | DPPH Assay | [1][2] |
Mandatory Visualizations
References
Application Notes and Protocols for the Isolation of 3,5-Dimethoxy-2,7-phenanthrenediol from Combretum laxum
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has been successfully isolated from the roots of Combretum laxum.[1][2] This molecule has demonstrated cytotoxic activity against various human cancer cell lines, including 786-0, MCF-7, and NCI/ADR-RES, with IC50 values of 73.26 µM, 118.40 µM, and 83.99 µM, respectively.[1][2] Furthermore, it exhibits free radical scavenging activity with an IC50 of 20.4 µM.[1][2] The genus Combretum is a well-known source of a diverse array of secondary metabolites, including phenanthrenes, terpenoids, flavonoids, and stilbenoids, many of which exhibit interesting biological activities.[3][4][5] The isolation and characterization of compounds like this compound are crucial for the discovery and development of new therapeutic agents.
This document provides a detailed protocol for the isolation of this compound from the roots of Combretum laxum, based on established phytochemical methodologies.
Data Presentation
The following table summarizes the quantitative data from a representative isolation process, starting from the dried plant material to the fractionated extracts.
| Stage of Isolation | Description | Mass (g) |
| Starting Material | Air-dried and powdered roots of Combretum laxum | 1422 |
| Hexane (B92381) Phase | Resulting from the first liquid-liquid partition | 2.24 |
| Dichloromethane (B109758) Phase | Resulting from the second liquid-liquid partition | 4.52 |
Note: The yield of the final pure compound is dependent on the concentration in the initial plant material and the efficiency of the chromatographic separations.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, fractionation, and purification of this compound from Combretum laxum.
Plant Material Preparation
-
Air-dry the roots of Combretum laxum at room temperature until a constant weight is achieved.
-
Grind the dried roots into a fine powder using a mechanical grinder.
Extraction
-
Macerate the powdered root material (1422 g) with ethanol (B145695) at room temperature. The process should be repeated multiple times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
Liquid-Liquid Partitioning (Solvent Fractionation)
This multi-step partitioning process separates compounds based on their polarity.
-
Step 1: n-Butanol/Water Partition
-
Suspend the crude ethanol extract in a 1:1 mixture of n-butanol and water.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the upper n-butanol phase, which will be a syrupy consistency.
-
-
Step 2: Methanol-Water/Hexane Partition
-
Dissolve the n-butanol phase in a 9:1 mixture of methanol (B129727) and water.
-
Partition this solution against n-hexane.
-
Separate and collect the hexane phase (2.24 g) and the methanol-water phase. The hexane phase will contain non-polar compounds.
-
-
Step 3: Methanol-Water/Dichloromethane Partition
-
Adjust the methanol-water phase from the previous step to a 1:1 ratio.
-
Partition this solution against dichloromethane (CH₂Cl₂).
-
Separate and collect the dichloromethane phase (4.52 g). This phase is expected to contain compounds of medium polarity, including phenanthrenes.
-
Chromatographic Purification
This stage involves the separation of the components within the dichloromethane fraction to isolate the target compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel (70-230 mesh) column.
-
Adsorb the dichloromethane phase (4.52 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a step gradient of solvents with increasing polarity, starting with hexane, followed by mixtures of hexane-dichloromethane (1:1), dichloromethane, dichloromethane-ethyl acetate (B1210297) (1:1), and finally ethyl acetate.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles can be combined. This process will yield multiple fractions (e.g., A through L).
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Identify the fraction(s) from the silica gel column containing this compound by analytical HPLC or TLC comparison with a standard if available.
-
Further purify the target-containing fraction(s) using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase for the separation of phenanthrenes is a gradient of acetonitrile (B52724) and water. The exact gradient conditions should be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Structure Elucidation
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and formula.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship of the isolation process stages.
References
- 1. Chemical constituents of the combretaceae. Part III. Substituted phenanthrenes, 9,10-dihydrophenanthrenes, and bibenzyls from the heartwood of Combretum psidioides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Dihydroxy-3,6-dimethoxyphenanthrene from Dehaasia longipedicellata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethoxy-2,7-phenanthrenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2] This molecule has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as a candidate for further investigation in oncology drug development.[1][2] Additionally, it exhibits free radical scavenging activity.[1][2] These application notes provide a summary of its known biological activities, detailed protocols for assessing its cytotoxicity, and a proposed mechanism of action based on the activity of related phenanthrene compounds.
Biological Activity and Data Presentation
This compound has been shown to be cytotoxic to the human cancer cell lines 786-0 (renal cell adenocarcinoma), MCF-7 (breast adenocarcinoma), and NCI/ADR-RES (doxorubicin-resistant ovarian cancer).[1][2][3][4] The compound also demonstrates free radical scavenging capabilities.[1][2]
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cell Adenocarcinoma | 73.26[1][2][4] |
| MCF-7 | Breast Adenocarcinoma | 118.40[1][2][4] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 83.99[1][2][4] |
Table 2: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µM) |
| Free Radical Scavenging | 20.4[1][2] |
Experimental Protocols
To assess the cytotoxic activity of this compound, standardized cell viability assays are recommended. The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays, which are widely used for in vitro cytotoxicity screening.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[5][6][7]
Materials:
-
Target cancer cell lines (e.g., 786-0, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[8][9][10]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
Compound Treatment: Follow the same procedure as in the MTT assay.
-
Incubation: Follow the same procedure as in the MTT assay.
-
Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and let them air dry.[11]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[11] Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9][11] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity assessment.
Proposed Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, studies on structurally related phenanthrene derivatives suggest a potential mechanism involving the inhibition of pro-survival signaling pathways such as PI3K/Akt and NF-κB.[13][14] The following diagram depicts a simplified representation of this proposed mechanism of action.
Caption: Proposed mechanism of action via pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preparing Stock Solutions of 3,5-Dimethoxy-2,7-phenanthrenediol in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of 3,5-Dimethoxy-2,7-phenanthrenediol in Dimethyl Sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results.
Introduction
This compound is a phenanthrene (B1679779) compound that has demonstrated cytotoxic activity against various human cancer cell lines, including 786-0, MCF-7, and NCI/ADR-RES.[1][2][3] It also exhibits free radical scavenging properties.[1][2] Accurate preparation of stock solutions is the first critical step in conducting reliable in vitro and in vivo studies with this compound. DMSO is a common solvent for such compounds due to its high solubilizing capacity for a wide range of organic molecules.[4][5][6]
Data Presentation
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [3][7] |
| Molecular Weight | 270.28 g/mol | [2][3][7] |
| Solubility in DMSO | 10 mM | [2] |
| CAS Number | 108352-70-1 | [2][3] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Tare the balance with a sterile microcentrifuge tube or amber vial.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 2.7028 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 270.28 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 270.28 g/mol x 0.001 L = 0.0027028 g = 2.7028 mg
-
-
-
Dissolving the Compound:
-
Add the appropriate volume of sterile DMSO to the vial containing the weighed compound. For a 10 mM solution, if you weighed 2.7028 mg, add 1 mL of DMSO.
-
Cap the vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally sufficient.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin.[4] Exercise caution and avoid direct contact.
Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. plantaedb.com [plantaedb.com]
Troubleshooting & Optimization
stability of 3,5-Dimethoxy-2,7-phenanthrenediol in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,5-Dimethoxy-2,7-phenanthrenediol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenanthrene (B1679779) compound that has been isolated from natural sources such as the roots of Combretum laxum.[1][2][3] It is known to exhibit cytotoxic effects against various human cancer cell lines, including 786-0 (renal), MCF-7 (breast), and NCI/ADR-RES (doxorubicin-resistant ovarian).[1][2][3] Additionally, it has demonstrated free radical scavenging activity.[2][3]
Q2: What are the typical IC50 values for this compound?
The reported 50% inhibitory concentration (IC50) values for this compound are as follows:
-
Free radical scavenging activity: 20.4 μM[2]
Q3: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of phenanthrene derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Q4: Is there any information on the stability of this compound in cell culture media?
Q5: What potential signaling pathways are affected by phenanthrene derivatives?
While the precise pathways modulated by this compound are not fully elucidated, studies on other phenanthrene derivatives suggest potential involvement in the induction of apoptosis and cell cycle arrest. Some phenanthrenes have been shown to impact key signaling pathways in cancer cells, including those related to cell survival and proliferation. For instance, some derivatives have been observed to induce apoptosis through p53-dependent mechanisms.
Troubleshooting Guides
This section addresses common issues that may be encountered when working with this compound in cell culture-based assays.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh working solutions from a frozen stock for each experiment. - Perform a stability study to determine the half-life of the compound in your specific cell culture medium at 37°C (see Experimental Protocols section). - If the compound is found to be unstable, consider replenishing the medium with fresh compound at regular intervals during the experiment. |
| Poor Solubility/Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding the compound, both at the start and end of the incubation period. - Lower the final concentration of the compound in the assay. - Ensure the stock solution is fully dissolved before preparing dilutions. Gentle vortexing or sonication of the stock solution can aid dissolution. - Consider using a different solvent for the stock solution, though DMSO is generally effective for phenanthrene derivatives. |
| Variability in Cell Seeding | - Ensure a uniform and consistent cell seeding density across all wells of the microplate. - Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells of a microplate, which can alter compound concentrations, consider not using the outermost wells for experimental data points. Instead, fill these wells with sterile PBS or medium. |
Issue 2: Higher than Expected IC50 Values (Lower Potency)
| Possible Cause | Troubleshooting Steps |
| Binding to Plasticware or Serum Proteins | - The effective concentration of a hydrophobic compound can be reduced due to its binding to the plastic surfaces of culture plates and pipette tips. Consider using low-protein-binding labware. - Serum proteins in the culture medium can also bind to the compound, reducing its free concentration. You can assess the compound's activity in serum-free or low-serum medium, though this may affect cell health. |
| Cellular Efflux | - Cancer cells can express efflux pumps that actively transport compounds out of the cell, reducing their intracellular concentration. This is a possibility, especially in drug-resistant cell lines. |
| Compound Degradation | - As mentioned in Issue 1, if the compound degrades over the course of the experiment, its effective concentration will decrease, leading to an apparent loss of potency. |
Issue 3: Interference with Assay Readouts
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | - The aromatic structure of phenanthrenes can cause autofluorescence, which may interfere with fluorescence-based assays. - To check for this, run a control experiment with the compound in cell-free medium to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Colorimetric Interference | - Some natural products can have a color that interferes with colorimetric assays (e.g., MTT, XTT). - Include a control plate with the compound in medium but without cells to measure any background absorbance. Subtract this background from your experimental readings. |
Experimental Protocols
Protocol: Assessment of Compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640 with serum and supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD) and a C18 column. Based on a similar compound, a mobile phase of water and acetonitrile (B52724) with a small amount of acetic acid may be a good starting point for method development.[5]
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spiking the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the stock solution to achieve the desired final concentration (e.g., 100 μM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., <0.5%).
-
Time Points: Aliquot the spiked medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube.
-
Protein Precipitation: To the collected sample, add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample for Analysis: Carefully transfer the supernatant to a clean HPLC vial for analysis. The T=0 sample should be processed immediately after preparation.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
Data Presentation:
| Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate %] |
| 4 | [Insert Value] | [Calculate %] |
| 8 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
| 48 | [Insert Value] | [Calculate %] |
Visualizations
References
3,5-Dimethoxy-2,7-phenanthrenediol interference with fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from 3,5-Dimethoxy-2,7-phenanthrenediol in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phenanthrene (B1679779) compound that has been isolated from the roots of Combretum laxum.[1][2] It has demonstrated cytotoxic effects on various human cancer cell lines and also exhibits free radical scavenging activity.[1][2][3] Its chemical structure is based on a phenanthrene core, which is an aromatic hydrocarbon.
Q2: Why might this compound interfere with my fluorescence-based assay?
Phenanthrene and its derivatives are aromatic hydrocarbons, which are often intrinsically fluorescent (autofluorescent). This autofluorescence can directly interfere with the signals of fluorescent probes used in assays, leading to inaccurate readings.[4][5] Potential interference mechanisms include:
-
Autofluorescence: The compound itself may emit light at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophore.
-
Fluorescence Quenching: The compound may decrease the fluorescence signal of your probe through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching.[4]
-
Light Scattering: If the compound precipitates out of solution, it can cause light scattering, which can be detected by the plate reader and lead to artificially high readings.[4]
Q3: What are the initial steps to identify potential interference from this compound?
The first step is to run a set of control experiments to determine if the compound is interfering with your assay. This involves measuring the fluorescence of the compound alone in the assay buffer, as well as its effect on a control fluorophore.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your fluorescence-based assays.
Issue 1: Unexpectedly high fluorescence signal in the presence of the compound.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Characterize the compound's spectral properties:
-
Dissolve this compound in your assay buffer.
-
Measure its absorbance spectrum to identify the wavelengths at which it absorbs light.
-
Measure its fluorescence excitation and emission spectra to determine its fluorescent properties.
-
-
Compare spectra:
-
Compare the excitation and emission spectra of the compound with those of your assay's fluorophore.
-
Significant overlap indicates a high potential for interference.
-
-
Mitigation Strategies:
-
Select a different fluorophore: Choose a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence profile. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region.[4]
-
Use a narrower emission filter: If there is partial spectral overlap, using a narrower bandpass filter on your plate reader may help to isolate the signal from your fluorophore.
-
Implement a background subtraction: If the compound's fluorescence is consistent, you may be able to subtract the signal from wells containing only the compound and buffer from your experimental wells.
-
Issue 2: Unexpectedly low fluorescence signal in the presence of the compound.
This could be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Perform a quenching assay:
-
Prepare a solution of your fluorophore at a known concentration in the assay buffer.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence at each concentration. A dose-dependent decrease in fluorescence suggests quenching.
-
-
Mitigation Strategies:
-
Reduce the concentration of the compound: If possible, lower the concentration of this compound in your assay to a range where quenching is minimal.
-
Change the fluorophore: Some fluorophores are more susceptible to quenching than others. Testing alternative fluorophores may identify one that is less affected by the compound.
-
Modify the assay format: Consider a different assay format that is less sensitive to quenching, such as a fluorescence lifetime or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Experimental Protocols
Protocol 1: Characterization of the Spectral Properties of this compound
Objective: To determine the absorbance, fluorescence excitation, and emission spectra of this compound.
Materials:
-
This compound
-
Assay Buffer
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to a final concentration (e.g., 10 µM) in the assay buffer.
-
Absorbance Spectrum:
-
Use the assay buffer as a blank.
-
Scan the absorbance of the compound solution from 200 nm to 800 nm.
-
-
Fluorescence Spectra:
-
Excitation Spectrum: Set the emission wavelength to the peak identified in the absorbance spectrum (or a reasonable estimate) and scan the excitation wavelengths over a relevant range (e.g., 250 nm to 500 nm).
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation spectrum and scan the emission wavelengths from the excitation wavelength + 20 nm to 800 nm.
-
Protocol 2: Quenching Assay
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay Fluorophore (e.g., Fluorescein)
-
Assay Buffer
-
Fluorescence Plate Reader
-
Black, clear-bottom microplate
Methodology:
-
Prepare a working solution of the fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorophore solution to all wells.
-
Add the serial dilutions of the compound to the wells. Include a control well with only the fluorophore and buffer.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity as a function of the compound concentration.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap |
| This compound | 350 | 450 | High with blue fluorophores |
| DAPI | 358 | 461 | High |
| Fluorescein (FITC) | 494 | 518 | Low |
| Rhodamine B | 555 | 580 | Very Low |
Table 2: Hypothetical Quenching Assay Results.
| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 (Control) | 1000 | 0% |
| 1 | 950 | 5% |
| 5 | 800 | 20% |
| 10 | 650 | 35% |
| 20 | 400 | 60% |
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Concept of spectral overlap causing interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent IC50 values for 3,5-Dimethoxy-2,7-phenanthrenediol
Welcome to the technical support center for 3,5-Dimethoxy-2,7-phenanthrenediol. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent half-maximal inhibitory concentration (IC50) values during their experiments. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2] It has been reported to be cytotoxic to several human cancer cell lines, including 786-0 (renal), MCF-7 (breast), and NCI/ADR-RES (doxorubicin-resistant ovarian), with IC50 values of 73.26 μM, 118.40 μM, and 83.99 μM, respectively.[1][2][3] The compound also exhibits free radical scavenging activity with a reported IC50 of 20.4 μM.[1][2][3]
Q2: Why are my IC50 values for this compound inconsistent across experiments?
A2: Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from numerous factors.[4][5][6] For a compound like this compound, variability can be introduced through issues related to the compound itself (e.g., solubility, stability), the specifics of the cell-based assay (e.g., cell line passage number, seeding density, serum concentration), and the data analysis methods used.[4][7][8] A 1.5 to 3-fold variability is often considered normal, but larger differences may indicate underlying technical or biological issues.[4]
Q3: How much can IC50 values typically vary for the same compound and cell line?
A3: It is not uncommon for IC50 values to vary between experiments. Minor fluctuations (up to 2-5 fold) can be expected due to normal biological and technical variability.[4] However, larger deviations warrant a thorough investigation of experimental parameters to identify the source of the inconsistency.[4]
Troubleshooting Guide: Inconsistent IC50 Values
This guide provides a structured approach to identifying and resolving common sources of variability in your IC50 experiments with this compound.
Compound-Related Issues
Problem: You observe precipitation of the compound in your stock solution or in the cell culture media at higher concentrations.
-
Potential Cause: this compound has limited solubility in aqueous solutions. The reported solubility is 10 mM in DMSO.[1] The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Recommended Solutions:
-
Visually inspect your stock solution and dilutions for any signs of precipitation.
-
Prepare fresh serial dilutions from a validated stock solution for each experiment.[5]
-
Consider performing a solubility test in your specific cell culture medium.
-
Include a "compound only" control (compound in media without cells) to check for absorbance interference or precipitation at the wavelengths used for your assay.[9]
-
Cell-Based Assay Issues
Problem: High variability between replicate wells within the same experiment.
-
Potential Causes:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells in each well.[9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents.[5][9]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and affect cell growth.[10][11]
-
-
Recommended Solutions:
Problem: IC50 values shift significantly from one experiment to the next.
-
Potential Causes:
-
Cell Passage Number: Cell lines can change their characteristics over time in culture.[12] High passage numbers can lead to alterations in growth rate, morphology, and response to stimuli.[12]
-
Cell Health and Confluency: Using cells that are unhealthy or at a high confluency can affect their metabolic activity and sensitivity to the compound.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[8][13][14] Variations in serum lots can also introduce variability.[5]
-
-
Recommended Solutions:
-
Use cells within a narrow and defined passage number range for all experiments.[5][12] It's advisable to retire cells after a certain number of passages and start a new vial from a frozen stock.[15]
-
Ensure cells are in the logarithmic growth phase and at a consistent seeding density for all experiments.[7]
-
Standardize the serum concentration and test new lots of serum before use in critical experiments.[5] If significant serum protein binding is suspected, consider reducing the serum concentration during the compound incubation period.[10][13]
-
Data Analysis and Interpretation Issues
Problem: The dose-response curve is shallow or does not reach a complete inhibition.
-
Potential Causes:
-
Recommended Solutions:
-
Perform a wide range of serial dilutions (e.g., spanning several orders of magnitude) to ensure you capture the top and bottom plateaus of the curve.
-
Run appropriate controls to test for compound interference with the assay reagents in a cell-free system.[10]
-
Consider using an alternative viability assay that relies on a different principle (e.g., measuring ATP content with CellTiter-Glo® or membrane integrity with an LDH assay) to confirm your results.[10]
-
Data Presentation
The following table illustrates hypothetical inconsistent IC50 data for this compound against the 786-0 cancer cell line, highlighting the impact of key experimental variables.
| Experiment ID | Cell Passage Number | Seeding Density (cells/well) | Serum Concentration (%) | IC50 (µM) | Observations |
| EXP-01 | 10 | 5,000 | 10 | 75.2 | Consistent with published data. |
| EXP-02 | 10 | 5,000 | 10 | 81.5 | Within expected variability. |
| EXP-03 | 25 | 5,000 | 10 | 152.8 | Significant increase in IC50, potentially due to high passage number. |
| EXP-04 | 10 | 10,000 | 10 | 110.1 | Higher IC50, likely due to increased cell number. |
| EXP-05 | 10 | 5,000 | 5 | 55.7 | Lower IC50, suggesting potential serum protein binding. |
Experimental Protocols
Standard Protocol for IC50 Determination using MTT Assay
This protocol provides a standardized method for assessing the cytotoxicity of this compound.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin and prepare a single-cell suspension in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10⁴ cells/mL for 5,000 cells/well in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[16]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[17]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data by converting absorbance values to percentage of viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[18]
Mandatory Visualization
Caption: Workflow for IC50 determination using an MTT assay.
Caption: Hypothetical signaling pathway for phenanthrene-induced apoptosis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. galaxy.ai [galaxy.ai]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. clyte.tech [clyte.tech]
preventing precipitation of 3,5-Dimethoxy-2,7-phenanthrenediol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 3,5-Dimethoxy-2,7-phenanthrenediol during experiments.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below to aid in understanding its behavior in different experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 270.28 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 10 mM | --INVALID-LINK--[1] |
| Predicted Water Solubility | 0.034 g/L (~125.8 µM) | --INVALID-LINK--[2] |
| Predicted pKa (Strongest Acidic) | 9.13 | --INVALID-LINK--[2] |
| XlogP | 3.70 | --INVALID-LINK--[3] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[3] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound in experimental settings.
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.
-
Cause A: Low Aqueous Solubility. this compound is a hydrophobic molecule with limited solubility in water. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution.
-
Solution 1: Optimize Final Concentration. Keep the final concentration of the compound in the aqueous buffer as low as possible, ideally below its predicted aqueous solubility limit (~125.8 µM).
-
Solution 2: Use a Co-solvent. Prepare the final working solution in a mixture of the aqueous buffer and a water-miscible organic solvent. Ethanol or methanol (B129727) can be tested as co-solvents. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase if precipitation persists, while being mindful of the solvent's potential effects on the experimental system.
-
Solution 3: Gradual Addition and Mixing. Instead of adding the DMSO stock directly to the entire volume of aqueous buffer, add the stock solution to a smaller volume of the buffer first, while vortexing or stirring, and then bring it to the final volume.
Issue 2: Precipitation over time or at lower temperatures.
-
Cause B: Temperature-Dependent Solubility. The solubility of many phenanthrene (B1679779) derivatives is known to decrease at lower temperatures. If experiments are conducted at room temperature or lower after initial dissolution at a higher temperature, precipitation may occur.
-
Solution 1: Maintain a Constant Temperature. If possible, perform all experimental steps, including storage of the working solution, at a constant and slightly elevated temperature (e.g., 37°C) to maintain solubility.
-
Solution 2: Prepare Fresh Solutions. Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
Issue 3: Inconsistent results or lower than expected activity.
-
Cause C: Micro-precipitation or Adsorption. The compound may be forming small, invisible precipitates (micro-precipitation) or adsorbing to plasticware, which can lead to a lower effective concentration and inconsistent results.
-
Solution 1: Use Low-Adhesion Plasticware. Utilize low-protein-binding or siliconized tubes and pipette tips to minimize adsorption.
-
Solution 2: Sonication. Briefly sonicate the final working solution before use to help break up any small aggregates.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution, with a known solubility of up to 10 mM.[1] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility.
Q2: How can I increase the solubility of this compound in my aqueous cell culture medium?
A2: To improve solubility in aqueous media, you can employ several strategies:
-
pH Adjustment: Since the predicted pKa of the phenolic hydroxyl groups is around 9.13, increasing the pH of your buffer to slightly above this value will deprotonate the hydroxyl groups, forming a more polar and water-soluble phenolate (B1203915) ion. However, ensure the final pH is compatible with your cell line and experimental assay.
-
Use of Solubilizing Agents: For cell-free assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (e.g., 0.01-0.1%) to increase solubility. For cell-based assays, the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound and increase its aqueous solubility.
Q3: What is the maximum recommended final DMSO concentration in a cell-based assay?
A3: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines, but it is always recommended to perform a vehicle control to assess the effect of DMSO on your specific cells.
Q4: Can I store the aqueous working solution of this compound?
A4: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Due to its low aqueous solubility, the compound is prone to precipitation over time, especially when stored at lower temperatures.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 270.28 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.70 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended): Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM solution. This gradual dilution can help prevent precipitation.
-
Direct Dilution (Alternative): While vortexing the pre-warmed cell culture medium, add the required volume of the DMSO stock solution dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart outlining the steps to troubleshoot and prevent the precipitation of this compound.
Proposed Signaling Pathway for Cytotoxic Effects
Based on its known cytotoxic activity against cancer cells, a plausible signaling pathway for this compound is the induction of apoptosis.[1][4] While the exact mechanism is not fully elucidated for this specific compound, many cytotoxic agents and other phenanthrene derivatives have been shown to induce apoptosis through pathways involving the activation of caspases and modulation of the NF-κB signaling pathway.
References
Technical Support Center: Mitigating Autofluorescence of Phenanthrene Compounds in Microscopy
Welcome to the technical support center for addressing autofluorescence associated with phenanthrene (B1679779) compounds in microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging phenanthrene compounds?
A1: Autofluorescence is the natural fluorescence emitted by biological samples from endogenous molecules other than the fluorescent probes you are using.[1] Common sources include collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2] This intrinsic fluorescence can create a high background signal, which may obscure the specific fluorescence from your phenanthrene-based probe, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.[1]
Q2: How can I determine if my sample has significant autofluorescence?
A2: The most straightforward method is to prepare a control sample that has not been treated with your phenanthrene compound or any other fluorescent label.[1] Image this unstained sample using the same settings (e.g., excitation/emission wavelengths, exposure time) you would use for your experimental samples. Any signal detected in this control is attributable to autofluorescence.[3]
Q3: What are the spectral properties of phenanthrene that I should be aware of?
A3: Phenanthrene typically has an excitation peak at approximately 275 nm and an emission peak around 365 nm.[4][5] Knowing these spectral characteristics is crucial for designing your experiment to minimize spectral overlap with endogenous autofluorescent sources.
Q4: What are the general strategies to reduce or eliminate autofluorescence?
A4: There are three primary strategies to combat autofluorescence:
-
Experimental & Methodological Adjustments: Optimizing sample preparation and instrument settings.
-
Quenching & Photobleaching: Using chemical or light-based methods to reduce unwanted fluorescence.
-
Spectral & Computational Separation: Employing advanced imaging and analysis techniques to distinguish the specific signal from autofluorescence.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Problem 1: High background fluorescence is obscuring my phenanthrene signal.
-
Possible Cause: Strong autofluorescence from the biological sample itself or from the fixation process. Aldehyde fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) are known to induce autofluorescence.[2][7]
-
Solutions:
-
Change Fixation Method: If possible, switch from an aldehyde-based fixative to an organic solvent like ice-cold methanol (B129727) or ethanol, which tend to cause less autofluorescence.[1] If you must use an aldehyde fixative, use the lowest effective concentration and fix for the minimum time required.[2][7]
-
Chemical Quenching: Treat your sample with a chemical quenching agent. Common options include sodium borohydride (B1222165), Sudan Black B, or commercially available kits like TrueVIEW™.[2][8]
-
Photobleaching: Intentionally expose your sample to high-intensity light before adding your phenanthrene probe to "bleach" the endogenous fluorophores.[9][10]
-
Problem 2: My phenanthrene signal is weak and difficult to distinguish from the background.
-
Possible Cause: The emission spectrum of your phenanthrene compound may be overlapping with the broad emission spectrum of endogenous autofluorescence.
-
Solutions:
-
Optimize Fluorophore Selection: If you are using a fluorescent secondary antibody or a phenanthrene derivative, choose one that emits in the far-red region of the spectrum, as autofluorescence is typically weaker at these longer wavelengths.[2][9]
-
Spectral Unmixing: Use a spectral confocal microscope to acquire the emission spectrum at each pixel. This technique allows you to computationally separate the known spectrum of your phenanthrene probe from the spectrum of the autofluorescence.[11][12][13]
-
Image Subtraction: Acquire two images. The first image should be taken with settings that excite both your phenanthrene probe and the autofluorescence. The second image should be captured using a wavelength that excites only the autofluorescence. You can then subtract the second image from the first to isolate your specific signal.[14][15][16]
-
Problem 3: The chemical quencher I used also reduced the signal from my phenanthrene probe.
-
Possible Cause: Some quenching agents can have a broad effect and may also quench your fluorescent probe of interest.[6]
-
Solutions:
-
Apply Quencher Before Staining: Perform the autofluorescence quenching step before you apply your phenanthrene compound or fluorescent antibodies.[6]
-
Titrate the Quenching Agent: Reduce the concentration or incubation time of the quenching agent to find a balance where autofluorescence is reduced without significantly impacting your specific signal.
-
Choose a Different Quencher: Test different quenching agents to find one that is more specific for the autofluorescent molecules in your sample and has minimal effect on your probe.
-
Quantitative Data Summary
The efficacy of various chemical quenching methods can vary. The table below summarizes the approximate reduction in autofluorescence observed with different agents.
| Quenching Method | Excitation at 405 nm | Excitation at 488 nm |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 95% | 90% |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 93% | 89% |
| Sudan Black B | 88% | 82% |
| Ammonia/Ethanol | 70% | 65% |
| TrueVIEW™ Autofluorescence Quenching Kit | 70% | Not specified |
Data adapted from the University of Helsinki Wiki on Quenching Autofluorescence.[8]
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol is designed to reduce autofluorescence by exposing the sample to intense light before immunolabeling.
-
Sample Preparation: Prepare your fixed and permeabilized tissue sections or cells in a multi-well plate.
-
Washing: Wash the samples once with 1x Phosphate-Buffered Saline (PBS) for 5 minutes.[10]
-
Photobleaching Setup: Place the plate under a bright, broad-spectrum LED light source. Ensure the light source is approximately 5-10 cm above the plate.[10] To prevent drying, seal the plate with parafilm around the sides.[10]
-
Exposure: Expose the samples to the light for 12-16 hours.[10] For a more rapid process, you can immerse the samples in a hydrogen peroxide solution during light exposure, which can reduce the required time to about 90 minutes.[17][18]
-
Post-Bleaching Washes: After photobleaching, wash the samples thoroughly with PBS.
-
Staining: Proceed with your standard staining protocol for the phenanthrene compound.
Protocol 2: Sodium Borohydride Quenching
This method is effective for reducing aldehyde-induced autofluorescence.[16][19]
-
Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Be aware that the solution will fizz.[16][19]
-
Incubation: After fixation and permeabilization, incubate your samples in the sodium borohydride solution. For cultured cells, two incubations of 4 minutes each may be sufficient.[19] For tissue sections (e.g., 7 µm), three incubations of 10 minutes each are recommended.[19]
-
Washing: Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to remove all traces of sodium borohydride.[20]
-
Blocking and Staining: Proceed with your blocking and staining protocols.
Protocol 3: Spectral Unmixing Workflow
This technique requires a spectral confocal microscope and appropriate software.
-
Acquire Reference Spectra:
-
Prepare a sample stained only with your phenanthrene probe to get its pure emission spectrum (your "signal of interest").
-
Prepare an unstained sample to acquire the pure emission spectrum of the autofluorescence (your "background").[13]
-
-
Acquire Lambda Stack: On your experimental sample (containing both the phenanthrene probe and autofluorescence), acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[13]
-
Linear Unmixing: In your microscopy software, use the linear unmixing function. Provide the reference spectra for both your phenanthrene probe and the autofluorescence.[13]
-
Image Generation: The software will then computationally separate the mixed signals from the lambda stack into distinct channels, one representing your specific phenanthrene signal and the other representing the autofluorescence.[21]
-
Analysis: Analyze the resulting image that contains only the unmixed, background-free signal from your phenanthrene compound.
Visualizations
Caption: A decision tree for troubleshooting autofluorescence.
Caption: Experimental workflow for photobleaching.
Caption: The concept of spectral unmixing.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Spectrum [Phenanthrene] | AAT Bioquest [aatbio.com]
- 5. Absorption [Phenanthrene] | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Technical Support Center: Minimizing Off-Target Effects of 3,5-Dimethoxy-2,7-phenanthrenediol In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of 3,5-Dimethoxy-2,7-phenanthrenediol in in vitro experiments. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the in vitro use of this compound and strategies to mitigate off-target effects.
Q1: What are the known in vitro activities of this compound?
A1: this compound is a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2] It has demonstrated cytotoxic effects against several human cancer cell lines and also possesses free radical scavenging activity.[1][2]
Q2: What are the potential off-target concerns for phenanthrene derivatives like this compound?
A2: While specific off-target data for this compound is limited, the broader class of phenanthrenes has been associated with several off-target interactions that researchers should be aware of:
-
hERG Potassium Channel Inhibition: Phenanthrene itself can inhibit the hERG potassium channel, a critical component of cardiac repolarization.[3] Inhibition of this channel is a significant concern in drug development due to the risk of cardiotoxicity.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Some polycyclic aromatic hydrocarbons (PAHs), including certain phenanthrene derivatives, can activate the AhR signaling pathway, which is involved in the metabolism of xenobiotics and can lead to downstream transcriptional changes.
-
Autofluorescence: The aromatic structure of phenanthrenes can cause autofluorescence, which may interfere with fluorescence-based assays.[3]
Q3: How can I minimize the risk of compound precipitation in my cell culture medium?
A3: Poor aqueous solubility is a common issue with planar, aromatic molecules like phenanthrenes.[3] To mitigate precipitation:
-
Optimize Solvent and Stock Concentration: Dissolve the compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the organic solvent in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
-
Pre-warm Media: Use pre-warmed (37°C) cell culture media for dilutions, as this can improve solubility.[3]
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium. Add the compound dropwise while gently vortexing to ensure rapid and even dispersion.
-
Solubilizing Agents: In some cases, low concentrations of non-ionic surfactants or cyclodextrins can be used to enhance solubility. However, it is crucial to test the effects of these agents on your specific cell line to rule out independent cytotoxic effects.[3]
Q4: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
A4: Variability in IC50 values can arise from several factors:
-
Compound Instability: The compound may degrade in the culture medium over the incubation period. It is advisable to assess the compound's stability in your specific medium over time using analytical methods like HPLC.[3]
-
Binding to Plasticware and Serum Proteins: Hydrophobic compounds can adsorb to the surface of tissue culture plates and bind to proteins in fetal bovine serum (FBS), reducing the bioavailable concentration.[3] Using low-binding plates and optimizing the serum concentration may help.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Troubleshooting Guide 1: Unexpected or Inconsistent Biological Activity
| Observation | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations. | Off-target toxicity. | Perform counter-screens against known off-targets of phenanthrenes (e.g., hERG, AhR). Broad-spectrum off-target screening (e.g., CEREP panel) can also be informative. |
| Loss of compound activity over time in the assay. | Compound degradation in the cell culture medium. | Assess compound stability using HPLC or LC-MS. If unstable, reduce incubation times or consider fresh media replenishment during the experiment. |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability or active efflux of the compound. | Evaluate cellular uptake of the compound. If efflux is suspected, co-incubation with known efflux pump inhibitors can be tested. |
Troubleshooting Guide 2: Interference in Fluorescence-Based Assays
| Observation | Potential Cause | Recommended Solution |
| High background fluorescence in treated wells, even without a fluorescent probe. | Autofluorescence of this compound. | Include a "compound only" control to quantify its intrinsic fluorescence and subtract it from the experimental readings.[3] |
| Overlapping signals in multiplexed assays. | Spectral bleed-through from the compound's autofluorescence. | Choose fluorescent probes with emission spectra in the red or far-red range, as compound autofluorescence is often weaker at longer wavelengths.[3] Use spectral unmixing software if available on your imaging system. |
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-0 | Renal Cell Carcinoma | 73.26 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 118.40 | [1][2] |
| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | 83.99 | [1][2] |
Table 2: Potential Off-Target Interactions of Phenanthrene Derivatives
| Compound Class | Off-Target | Assay Type | Effect | IC50 / EC50 (µM) | Reference(s) |
| Phenanthrene | hERG Potassium Channel | Whole-cell Patch Clamp | Inhibition | 17.6 ± 1.7 (hERG1a) | [3] |
| 1.8 ± 0.3 (hERG1a/1b) | [3] | ||||
| Phenanthrene | Aryl Hydrocarbon Receptor (AhR) | Reporter Gene Assay | Activation | Not Reported |
Note: The data in Table 2 is for the parent compound phenanthrene and may not be directly representative of this compound. However, it highlights potential off-targets for this class of compounds that should be considered for screening.
Section 4: Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: In a sterile container, add the stock solution to pre-warmed (37°C) complete cell culture medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Points: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube and immediately process it for analysis. The T=0 sample should be processed immediately after spiking.
-
Protein Precipitation: To each sample, add 3 volumes of ice-cold acetonitrile (B52724) to precipitate serum proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by HPLC, monitoring the peak area of the parent compound at its maximum absorbance wavelength.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the peak area of the T=0 sample.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To assess the direct binding of this compound to its intended target and potential off-target proteins in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS and cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against the target protein and a loading control
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target protein and a loading control by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct binding.
Section 5: Visualizations
References
Technical Support Center: Optimizing HPLC Peak Shape for Phenanthrene Diol Analysis
Welcome to the technical support center for the HPLC analysis of phenanthrene (B1679779) diols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve common issues related to poor peak shape in their chromatographic separations.
General Troubleshooting Workflow
When encountering suboptimal peak shapes, a systematic approach can help identify and resolve the root cause efficiently. The first step is to characterize the type of peak distortion observed, as this provides crucial clues to the underlying problem.
Caption: A general workflow for troubleshooting poor HPLC peak shapes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems in a question-and-answer format.
Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is the most common peak shape issue. A USP tailing factor greater than 1.2 is generally considered tailing.[1]
Q1: Why are my phenanthrene diol peaks tailing?
A1: Peak tailing for polar compounds like phenanthrene diols is frequently caused by secondary interactions with the stationary phase.[2] The primary cause is often the interaction of the diol's hydroxyl groups with ionized residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][3] At mobile phase pH levels above 3, these silanol groups can become deprotonated and strongly interact with the analytes, causing them to lag behind and create a tailing peak.[1]
Caption: Interaction between phenanthrene diol and silanol groups causing peak tailing.
Q2: How can I reduce or eliminate peak tailing for phenanthrene diols?
A2: Several strategies can be employed to mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.0 using an acid modifier like formic or trifluoroacetic acid will protonate the silanol groups (Si-OH), neutralizing their charge and minimizing unwanted secondary interactions.[1][2]
-
Use a Modern, End-Capped Column: High-purity, end-capped columns have significantly fewer accessible silanol groups, which dramatically reduces tailing for polar compounds.[1]
-
Increase Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol activity and maintain a consistent pH.[1][2]
-
Add a Competing Base: For particularly stubborn tailing, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can "mask" the active silanol sites by competitively interacting with them.[2][4] Note that TEA is not suitable for mass spectrometry detection.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase.[1] Try reducing the injection volume or diluting the sample.[1][5]
Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This distortion often occurs when the analyte concentration at the front of the peak is too high.
Q1: What are the most common causes of peak fronting?
A1: The two most frequent causes of peak fronting are column overload and sample solvent incompatibility.[1]
-
Column Overload: This happens when either the mass of the sample or the volume of the injection is too large for the column, saturating the stationary phase at the column inlet.[4][6]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread and elute prematurely, causing a fronting peak.[1][7][8]
Q2: How can I resolve peak fronting issues?
A2: To confirm and resolve peak fronting, consider the following actions:
-
Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample concentration or volume. If the peak shape becomes more symmetrical, the issue was column overload.[4]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4] If solubility is an issue, use a solvent that is weaker than the mobile phase.[6]
-
Inspect the Column: Sudden fronting for all peaks may indicate a physical problem with the column, such as a void or channel in the packed bed.[1] This may require column replacement.[1][9]
Peak Splitting or Shoulders
Split peaks can appear as two distinct peaks or as a main peak with a shoulder, and can have several causes.
Q1: Why are my phenanthrene diol peaks splitting?
A1: Peak splitting can arise from several sources:
-
Contamination at Column Inlet: A partially blocked inlet frit or contamination at the head of the column can distort the sample band as it enters, causing it to split.[10]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to precipitate on the column or lead to poor peak shape, including splitting, especially for early-eluting peaks.[1][4]
-
Co-elution: The split peak may actually be two different, unresolved compounds. Phenanthrene metabolism can produce multiple diol isomers.[11]
-
Column Degradation: A void or channel at the head of the column can cause the sample path to divide, leading to a split peak.[2][9]
Q2: What is the troubleshooting process for split peaks?
A2: Follow this logical process to diagnose the cause:
-
Prepare Sample in Mobile Phase: Dissolve a fresh sample in the mobile phase to rule out solvent effects. If the peak shape improves, the original sample solvent was the issue.
-
Reduce Injection Volume: If using the mobile phase as the sample solvent doesn't help, try reducing the injection volume to check for overload effects.[5]
-
Clean the Column: If the problem persists, try back-flushing the column (if permitted by the manufacturer) to remove potential blockages at the inlet frit.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that might cause blockages or active sites.[1][12] If the problem disappears after installing a new guard column, the old one was likely contaminated.
-
Test with a Standard: Inject a well-behaved standard compound. If it also shows splitting, the column is likely damaged and needs replacement.[9]
Caption: Decision tree for troubleshooting split peaks.
Quantitative Data Summary
The following tables summarize the effects of key parameters on peak shape for phenanthrene diol analysis.
Table 1: Effect of Mobile Phase Modifications on Peak Tailing
| Parameter | Recommended Action | Expected Effect on Peak Tailing | Mechanism |
| Mobile Phase pH | Lower pH to 2.5 - 3.0 with 0.1% Formic Acid.[2] | Significant reduction or elimination. | Protonates residual silanol groups, minimizing secondary interactions with polar diols.[1][2] |
| Buffer Strength | Increase buffer concentration to 25-50 mM.[1] | Moderate reduction. | Masks charged silanol sites and maintains a consistent pH.[1] |
| Organic Modifier | Switch from Acetonitrile (B52724) to Methanol (B129727). | May improve symmetry. | Methanol can sometimes interact differently with the stationary phase and analyte, reducing tailing. |
| Basic Additive | Add 10-25 mM Triethylamine (TEA) (Not for MS).[2] | Strong reduction or elimination. | TEA acts as a silanol-masking agent, competitively binding to active sites.[2] |
Table 2: Troubleshooting Peak Fronting
| Parameter | Recommended Action | Expected Effect on Peak Fronting | Mechanism |
| Sample Concentration | Decrease sample concentration by 5-10x.[1] | Reduces or eliminates fronting. | Avoids mass overload of the stationary phase.[4] |
| Injection Volume | Decrease injection volume.[1] | Reduces or eliminates fronting. | Avoids volume overload of the column.[1] |
| Sample Solvent | Dissolve sample in the initial mobile phase. | Eliminates fronting. | Prevents solvent incompatibility effects that cause premature elution.[1][7] |
| Column Condition | Replace the analytical column.[4] | Eliminates fronting if caused by physical damage. | A new column will not have voids or channels that can cause fronting.[1] |
Experimental Protocols
Protocol 1: General HPLC Method for Phenanthrene Diol Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of phenanthrene diols. Optimization for specific applications is expected.[13]
-
HPLC System: Standard HPLC with a pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[15]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.[13]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of phenanthrene diol standard in methanol (1 mg/mL). Dilute with the initial mobile phase composition to create working standards (e.g., 1-100 µg/mL).[13]
-
Sample Preparation: Samples should be extracted and reconstituted in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.[13][14]
Protocol 2: Systematic Mobile Phase Optimization to Reduce Tailing
This protocol outlines a step-by-step approach to adjust the mobile phase to mitigate peak tailing.[2]
-
Establish a Baseline: Run your current method with a phenanthrene diol standard and record the peak asymmetry factor and retention time.
-
Step 1: Lower Mobile Phase pH:
-
Prepare a new mobile phase where both the aqueous (A) and organic (B) components contain 0.1% formic acid.
-
Equilibrate the column with the new mobile phase for at least 15 minutes or until the baseline is stable.
-
Re-inject your sample and analyze the peak shape. For most polar analytes, this will provide a significant improvement.[2]
-
-
Step 2: Increase Buffer Strength (if pH adjustment is insufficient):
-
If tailing persists, prepare an aqueous mobile phase containing a buffer (e.g., 25 mM potassium phosphate) adjusted to pH 3.0.
-
Equilibrate the column and re-inject the sample. Analyze the peak shape.
-
-
Step 3: Evaluate Organic Modifier:
-
If tailing is still an issue, prepare a mobile phase with the same aqueous component as in the previous successful step, but substitute methanol for acetonitrile as the organic modifier.
-
Equilibrate and re-inject. Compare the peak shape to the acetonitrile method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. bvchroma.com [bvchroma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 3,5-Dimethoxy-2,7-phenanthrenediol and Ascorbic Acid
In the landscape of antioxidant research, the quest for novel and potent radical scavengers is perpetual. This guide provides a comparative overview of the antioxidant activity of the naturally occurring phenanthrene (B1679779) derivative, 3,5-Dimethoxy-2,7-phenanthrenediol, and the well-established antioxidant, ascorbic acid (Vitamin C). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a succinct yet comprehensive comparison based on available experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater antioxidant potency.
| Compound | Assay | IC50 Value |
| This compound | Free Radical Scavenging Activity | 20.4 µM |
| Ascorbic Acid | DPPH Radical Scavenging Activity | 18.07 µg/ml - 66.12 ppm[1][2] |
| ABTS Radical Scavenging Activity | 50 µg/ml[3] |
Note: Direct comparison of IC50 values requires careful consideration of the specific assay conditions, which can vary between studies. The provided data for ascorbic acid represents a range from different studies to illustrate its typical potency.
Experimental Methodologies
Standardized protocols are crucial for the reproducible assessment of antioxidant activity. The following are detailed methodologies for common assays used to evaluate the antioxidant potential of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Sample Preparation: The test compound (this compound or ascorbic acid) is prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[4]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[5][6]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[5]
-
Reaction: A small volume of the test sample is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 30 minutes) at room temperature.[5]
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7]
-
Reaction: A small volume of the sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[7]
-
Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[8]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagrams illustrate the general workflow for comparing antioxidant activity and the specific signaling pathway of the DPPH assay.
Caption: General workflow for comparing antioxidant activity.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Comparative Analysis of 3,5-Dimethoxy-2,7-phenanthrenediol and Paclitaxel on MCF-7 Breast Cancer Cells
A detailed guide for researchers on the cytotoxic and mechanistic properties of a novel phenanthrene (B1679779) compound versus a standard chemotherapeutic agent in a key breast cancer cell line.
This guide provides a comprehensive comparison of the effects of 3,5-Dimethoxy-2,7-phenanthrenediol and the widely used anticancer drug paclitaxel (B517696) on the MCF-7 human breast cancer cell line. The information is compiled from multiple studies to offer a side-by-side look at their efficacy, mechanisms of action, and the experimental methods used for their evaluation.
Executive Summary
While paclitaxel is a well-documented microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in MCF-7 cells, this compound is a less-studied natural compound with observed cytotoxic effects.[1][2][] The available data indicates that paclitaxel is significantly more potent, with IC50 values in the nanomolar to low micromolar range, whereas this compound exhibits cytotoxicity at much higher micromolar concentrations.[1][2][4][5][6] The primary mechanism of paclitaxel involves disruption of microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis.[7][8] The precise molecular mechanism of this compound in MCF-7 cells has not been elucidated, though it has been noted for its free radical scavenging activity.[1][2][6]
Quantitative Performance Data
The cytotoxic effects of both compounds on MCF-7 cells have been quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | IC50 Value (MCF-7 Cells) | Incubation Time | Assay | Source(s) |
| This compound | 118.40 µM | Not Specified | Not Specified | [1][2][9][6] |
| Paclitaxel | 3.5 µM | 24 hours | MTT Assay | [4] |
| 14.01 ± 0.5 nM | 72 hours | Not Specified | [5] | |
| 12.5 nM | 24 hours | Not Specified | [8] | |
| 2.5 - 7.5 nM | 24 hours | Clonogenic Assay | [10] | |
| 20 ± 0.085 nM | Not Specified | MTT Assay | [11] |
Note: IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions such as incubation time and the specific viability assay used.
Mechanism of Action and Cellular Effects
Paclitaxel
Paclitaxel's primary mechanism is the disruption of the normal function of microtubules, which are essential for cell division.[][7]
-
Microtubule Stabilization: Paclitaxel binds to microtubules and stabilizes them, preventing the dynamic instability required for chromosome segregation during mitosis.[][7]
-
Cell Cycle Arrest: This disruption of microtubule function leads to an arrest of the cell cycle at the G2/M (mitotic) phase.[8][12] Studies have shown that treatment of MCF-7 cells with 100 nmol/L paclitaxel for 24 hours resulted in 77.8% of cells arrested in the G2/M phase.[8]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers programmed cell death, or apoptosis.[13][14][15] Paclitaxel treatment (0-20 ng/ml) has been shown to cause a concentration-dependent increase in apoptotic cells in the MCF-7 population, reaching up to 43%.[14]
-
Signaling Pathways: The antitumor effects of paclitaxel in breast cancer are also mediated by the activation of the AMPK/EF1α/FOXO3a signaling pathway.[7][16] Furthermore, paclitaxel can induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[17]
This compound
The specific mechanism of action for this compound in MCF-7 cells is not well-defined in the available literature. It is a phenanthrene compound isolated from the roots of Combretum laxum.[1][2] While its direct anticancer mechanism is unclear, it has been shown to possess free radical scavenging activity with an IC50 of 20.4 μM.[1][2][6] This antioxidant activity may or may not be related to its cytotoxic effects on cancer cells. Further research is needed to elucidate its molecular targets and signaling pathways.
Visualizing a Typical Experimental Workflow
The following diagram illustrates a standard workflow for assessing the in vitro efficacy of a compound like paclitaxel or this compound.
Caption: A typical workflow for in vitro anticancer drug evaluation.
Visualizing the Paclitaxel Signaling Pathway
The diagram below outlines the established signaling cascade initiated by paclitaxel in cancer cells, leading to apoptosis.
Caption: Key signaling events initiated by paclitaxel.
Detailed Experimental Protocols
Here are representative protocols for key experiments used to characterize the effects of these compounds.
Cell Culture and Proliferation (MTT) Assay
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
Protocol:
-
Cells are seeded into 96-well plates at a density of approximately 4 x 10^4 cells/cm^2 and allowed to adhere overnight.[18]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., paclitaxel from 0.1 nM to 1000 nM).[18] A control group receives medium with the vehicle (e.g., DMSO) only.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the supernatant is removed.[5]
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[4]
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using an ELISA plate reader at a wavelength of 570 nm.[4]
-
Cell viability is expressed as a percentage relative to the control group, and IC50 values are calculated from the dose-response curves.
-
Cell Cycle Analysis by Flow Cytometry
-
Protocol:
-
MCF-7 cells are seeded and treated with the compound for a specified time (e.g., 24 hours).[8]
-
Both adherent and floating cells are collected, washed twice with cold phosphate-buffered saline (PBS).
-
Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.[19]
-
The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[19][20]
-
After incubation in the dark for 20-30 minutes, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[19]
-
Apoptosis Assay by Annexin V/PI Staining
-
Protocol:
-
Cells are treated with the compound for the desired duration.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[18]
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[18]
-
The mixture is incubated for 15-20 minutes at room temperature in the dark.[18]
-
The stained cells are immediately analyzed by flow cytometry.
-
The results differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Differential gene expression profiles in paclitaxel-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. davidpublisher.com [davidpublisher.com]
- 14. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Paclitaxel suppresses the viability of breast tumor MCF7 cells through the regulation of EF1α and FOXO3a by AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethoxy-2,7-phenanthrenediol Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a diverse range of natural and synthetic compounds. Among these, phenanthrene (B1679779) derivatives have emerged as a promising class of molecules with potent cytotoxic activities. This guide provides a detailed comparison of 3,5-Dimethoxy-2,7-phenanthrenediol and its analogs, focusing on their structure-activity relationships (SAR) in the context of their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers in the field of oncology drug discovery.
Comparative Cytotoxicity of Phenanthrenediol Analogs
The cytotoxic efficacy of this compound and its naturally occurring analogs has been evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of their potency. The data presented is primarily derived from studies on phenanthrenes isolated from Combretum laxum.
| Compound/Analog | Structure | Cancer Cell Line | IC₅₀ (µM)[1] |
| This compound | 3,5-OCH₃, 2,7-OH | 786-0 (Renal) | 73.26 |
| MCF-7 (Breast) | 118.40 | ||
| NCI/ADR-RES (Ovarian, resistant) | 83.99 | ||
| 2,7-Dihydroxy-4,6-dimethoxyphenanthrene | 2,7-OH, 4,6-OCH₃ | UACC-62 (Melanoma) | 10.45 |
| NCI-H460 (Lung) | 12.33 | ||
| MCF-7 (Breast) | 15.61 | ||
| OVCAR-3 (Ovarian) | 11.28 | ||
| K562 (Leukemia) | 13.89 | ||
| 6-Methoxycoelonin (a dihydrophenanthrene) | Dihydro, 2,7-OH, 6-OCH₃ | UACC-62 (Melanoma) | 2.59 |
| NCI-H460 (Lung) | >25 | ||
| MCF-7 (Breast) | 19.34 | ||
| OVCAR-3 (Ovarian) | 21.88 | ||
| K562 (Leukemia) | >25 | ||
| Callosin (a dihydrophenanthrene) | Dihydro, 2,6-OH, 3,4,7-OCH₃ | UACC-62 (Melanoma) | >25 |
| NCI-H460 (Lung) | >25 | ||
| MCF-7 (Breast) | >25 | ||
| OVCAR-3 (Ovarian) | >25 | ||
| K562 (Leukemia) | >25 |
Structure-Activity Relationship Insights:
From the comparative data, several key structure-activity relationships can be inferred:
-
Substitution Pattern: The arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenanthrene scaffold significantly influences cytotoxic activity. For instance, 2,7-Dihydroxy-4,6-dimethoxyphenanthrene displays considerably higher potency across multiple cell lines compared to the titular this compound.
-
Dihydrophenanthrene Core: Saturation of the 9,10-double bond to form a dihydrophenanthrene can have a variable effect. 6-Methoxycoelonin, a dihydrophenanthrene, exhibits potent and selective activity against melanoma cells (UACC-62), while its activity against other cell lines is diminished. In contrast, Callosin, another dihydrophenanthrene with a different substitution pattern, shows a general loss of activity.
-
General Trends from Broader Phenanthrene Studies: Other research on phenanthrene derivatives suggests that the presence and position of hydroxyl and methoxy groups are critical for their biological activity. Studies on other series of phenanthrene analogs have indicated that a hydroxyl group at certain positions can be favorable for cytotoxic activity. For example, in a series of phenanthrene-based tylophorine (B1682047) derivatives, replacing a 3-methoxyl group with a 3-hydroxyl group increased cytotoxic activity.[2] Furthermore, the planarity of the phenanthrene ring system is often considered important for intercalation with DNA, a potential mechanism of action for some derivatives.[3]
Experimental Protocols
The evaluation of the cytotoxic activity of these phenanthrenediol analogs is predominantly carried out using the MTT assay.
MTT Assay for Cytotoxicity
This protocol outlines the key steps for determining the IC₅₀ values of phenanthrene compounds against cancer cell lines.
Materials:
-
Phenanthrene compounds
-
Human cancer cell lines (e.g., 786-0, MCF-7, NCI/ADR-RES)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the phenanthrene analogs are prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to the respective wells. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Phenanthrene derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the key pathways often implicated in cancer cell proliferation and survival is the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
Caption: Potential mechanism of action via the PI3K/Akt signaling pathway.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. Further research involving the synthesis of a broader range of derivatives and evaluation against a wider panel of cancer cell lines is warranted to delineate a more comprehensive SAR and to identify lead candidates for future drug development.
References
In Vivo Anticancer Potential of 3,5-Dimethoxy-2,7-phenanthrenediol: A Comparative Guide
While direct in vivo studies validating the anticancer effects of 3,5-Dimethoxy-2,7-phenanthrenediol are not currently available in published literature, its demonstrated in vitro cytotoxicity against several human cancer cell lines warrants a comparative analysis with structurally related phenanthrene (B1679779) derivatives that have been evaluated in preclinical animal models. This guide provides an objective comparison of this compound's in vitro performance with the in vivo efficacy of other phenanthrenes, offering a perspective on its potential as an anticancer agent.
Executive Summary
This compound, a natural phenanthrene compound, has shown cytotoxic activity against human renal adenocarcinoma (786-0), breast cancer (MCF-7), and adriamycin-resistant breast cancer (NCI/ADR-RES) cell lines in laboratory settings.[1][2][3] However, the translation of these in vitro findings to living organisms has yet to be documented. To contextualize its potential, this report contrasts its in vitro data with the established in vivo anticancer effects of two other naturally derived phenanthrenes: Lusianthridin and Denbinobin. Lusianthridin has been investigated for its role in targeting lung cancer stem cells, while Denbinobin has shown efficacy in a colon cancer xenograft model. This guide presents the available data in structured tables, details the experimental methodologies for key assays, and visualizes the implicated signaling pathways to aid researchers, scientists, and drug development professionals in evaluating the prospective therapeutic value of this compound.
Comparative Efficacy: In Vitro vs. In Vivo Performance
The following tables summarize the available quantitative data for this compound and its comparators, Lusianthridin and Denbinobin.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Adenocarcinoma | 73.26 |
| MCF-7 | Breast Cancer | 118.40 |
| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | 83.99 |
Data sourced from multiple references.[1][2][3]
Table 2: Preclinical Data for Comparator Phenanthrene Derivatives
| Compound | Cancer Type | Model | Efficacy |
| Lusianthridin | Lung Cancer | In vitro 3D culture and primary lung cancer cells | Suppressed cancer stem cell-like phenotypes.[1] |
| Denbinobin | Colon Cancer | COLO 205 xenograft in nude mice | 68% tumor regression at 50 mg/kg (intraperitoneal administration).[4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-0, MCF-7, NCI/ADR-RES)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Xenograft Tumor Model for In Vivo Efficacy
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of a compound.
Materials:
-
Human cancer cells (e.g., COLO 205)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (e.g., Denbinobin) and vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in PBS, optionally mixed with Matrigel, at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every few days. Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosage and schedule (e.g., intraperitoneal injection).[6]
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the anticancer effects of phenanthrenes is crucial for their development as therapeutic agents. While the specific pathways affected by this compound have not been elucidated, studies on Lusianthridin and Denbinobin provide insights into potential mechanisms for this class of compounds.
Lusianthridin and the Src-STAT3 Signaling Pathway
Lusianthridin has been shown to target lung cancer stem cells by suppressing the Src-STAT3 signaling pathway.[1][7] This pathway is critical for the survival, proliferation, and maintenance of cancer stem cells.
References
- 1. Lusianthridin targeting of lung cancer stem cells via Src-STAT3 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denbinobin induces apoptosis in human lung adenocarcinoma cells via Akt inactivation, Bad activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of denbinobin-induced anti-tumorigenesis effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Ethanolic Extract of Dendrobium formosum in T-Cell Lymphoma: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3,5-Dimethoxy-2,7-phenanthrenediol and Other Natural Antioxidants
In the continuous search for novel and effective natural antioxidants, 3,5-Dimethoxy-2,7-phenanthrenediol, a phenanthrene (B1679779) compound, has emerged as a molecule of interest. This guide provides a comparative analysis of its antioxidant potential against other well-established natural and synthetic antioxidants. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to facilitate informed decisions in their research and development endeavors.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. A common method to determine this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the half-maximal inhibitory concentration (IC50) is a key metric. A lower IC50 value indicates a higher antioxidant potency.
The table below summarizes the free radical scavenging activity of this compound in comparison to several standard antioxidants. It is important to note that IC50 values can vary depending on the specific experimental conditions of the DPPH assay.
| Compound | Type | IC50 (µM) |
| This compound | Natural Phenanthrene | 20.4 |
| Ascorbic Acid (Vitamin C) | Natural Vitamin | 0.62 - 47.7 |
| Quercetin | Natural Flavonoid | 6.9 - 19.3 |
| Trolox | Synthetic Vitamin E analog | 3.77 - 12.24 |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenol | 32.06 - 202.35 |
Note: The IC50 values for the comparative compounds are presented as a range compiled from various studies, reflecting the inherent variability in experimental protocols.
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of antioxidant activities. Below is a detailed methodology for the widely used DPPH free radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
1. Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[1][2]
2. Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds (e.g., this compound, standards)
-
Microplate reader or UV-Vis spectrophotometer
-
96-well microplates or cuvettes
-
Pipettes
3. Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Preparation of sample solutions: Dissolve the test compounds and standards (e.g., Ascorbic Acid, Quercetin) in a suitable solvent (usually methanol or ethanol) to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution in a microplate well or cuvette. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of antioxidant action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Nrf2-ARE Signaling Pathway in Response to Oxidative Stress.
Caption: General Workflow of the DPPH Antioxidant Assay.
Discussion and Conclusion
The compiled data indicates that this compound exhibits potent free radical scavenging activity, with an IC50 value of 20.4 µM. When compared to the well-characterized natural antioxidants, Ascorbic Acid and Quercetin, its potency is within a comparable range, although potentially slightly lower than the most potent examples of these compounds. Notably, it demonstrates significantly higher antioxidant activity than the synthetic antioxidant BHT in some reported assays.
The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.[3][4][[“]][6] Many natural antioxidants, likely including phenanthrenes, exert their protective effects by activating this pathway, leading to the transcription of numerous antioxidant and detoxification genes. The provided diagram illustrates this critical signaling cascade.
The DPPH assay remains a fundamental and widely used method for the initial screening of antioxidant potential due to its simplicity and reliability.[1][2][7] The workflow diagram provides a clear, step-by-step representation of this experimental procedure.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
A Cross-Species Comparative Analysis of 3,5-Dimethoxy-2,7-phenanthrenediol Activity
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3,5-Dimethoxy-2,7-phenanthrenediol, a naturally occurring phenanthrene (B1679779) compound. While current research predominantly focuses on its effects on human cell lines, this document synthesizes available data and explores the activities of structurally related compounds in other species to offer a broader perspective for researchers in drug discovery and development.
In Vitro Activity: A Look at Human Cell Lines
This compound, isolated from sources such as the roots of Combretum laxum, has demonstrated notable cytotoxic and antioxidant properties in preclinical studies.[1][2][3] Its efficacy against various human cancer cell lines underscores its potential as a scaffold for novel therapeutic agents.
Cytotoxic Activity
The compound exhibits a cytotoxic profile against a panel of human cancer cell lines. Notably, it has been evaluated against renal carcinoma (786-O), breast adenocarcinoma (MCF-7), and a multi-drug resistant cancer cell line (NCI/ADR-RES). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal Carcinoma | 73.26[1][2][3] |
| MCF-7 | Breast Adenocarcinoma | 118.40[1][2][3] |
| NCI/ADR-RES | Multi-Drug Resistant | 83.99[1][2][3] |
Antioxidant Activity
In addition to its cytotoxic effects, this compound displays free radical scavenging capabilities. The IC50 value for its DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity has been reported as follows.
| Assay | Activity | IC50 (µM) |
| DPPH Radical Scavenging | Antioxidant | 20.4[1][2][3] |
Cross-Species Insights: Exploring Related Compounds
Direct experimental data on the activity of this compound in non-human species is currently limited. However, studies on structurally similar phenanthrenes and other dimethoxy-substituted compounds in murine and rat models provide valuable insights into its potential cross-species bioactivity.
Murine Models
Research on related compounds in mice suggests potential therapeutic applications in areas beyond oncology.
-
A study on 3,5-dimethoxy-4-hydroxy myricanol (B191915) , a compound with a similar core structure, demonstrated protective effects against photoreceptor cell degeneration in a mouse model of retinitis pigmentosa.[4] This was associated with reduced apoptosis and inflammation.
-
In a mouse model of atherosclerosis, 3,4-dimethoxychalcone (B600365) was found to reduce neointimal hyperplasia and aortic lesions.[5]
-
Furthermore, deoxyelephantopin (B1239436) , a sesquiterpene lactone, exhibited anti-renal cell carcinoma effects in a murine allograft model, with the PI3K/AKT signaling pathway identified as a key mediator.[6]
These findings suggest that the core phenanthrene structure and its methoxy (B1213986) substitutions may confer a range of biological activities in mice, including anti-inflammatory and tissue-protective effects.
Rat Models
Studies in rats involving a related flavonoid provide evidence of activity in inflammatory and allergic responses.
-
Inhaled administration of 5,7-dimethoxy-3,4'-dihydroxyflavone in rat models of allergic asthma resulted in the suppression of airway hyperresponsiveness and inflammation.[7] This highlights the potential for dimethoxy-substituted aromatic compounds to exert anti-allergic effects.
While these studies do not directly assess this compound, they collectively suggest that this class of compounds is orally bioavailable and pharmacologically active in rodent models, warranting further investigation into the specific effects of this compound.
Postulated Signaling Pathways
The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on the activities of related compounds, the PI3K/AKT and NF-κB signaling pathways are likely to be involved. A structurally similar compound, 5,7-dimethoxy-1,4-phenanthrenequinone, has been identified as a covalent allosteric inhibitor of AKT, a key kinase in the PI3K/AKT pathway.[8] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. The NF-κB pathway, a central regulator of inflammation, is another plausible target, as many natural phenanthrenes have been shown to modulate its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. 3,5-Dimethoxy-4-hydroxy myricanol ameliorates photoreceptor cell degeneration in Pde6brd10 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-allergic activities of 5,7-dimethoxy-3,4'-dihydroxyflavone via inhalation in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 3,5-Dimethoxy-2,7-phenanthrenediol for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer potential of 3,5-Dimethoxy-2,7-phenanthrenediol, a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum. While research on this specific compound is emerging, this document summarizes the currently available data on its cytotoxicity against cancer cell lines and places it in the context of other phenanthrene derivatives to evaluate its potential selectivity.
Cytotoxicity Profile of this compound
Initial in vitro studies have determined the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4] |
| 786-0 | Renal Cell Carcinoma | 73.26 |
| MCF-7 | Breast Adenocarcinoma | 118.40 |
| NCI/ADR-RES | Ovarian Carcinoma (Resistant) | 83.99 |
Note: There is currently no publicly available data on the cytotoxicity of this compound against normal, non-cancerous human cell lines. This information is crucial for determining the selectivity index (SI) of the compound, a key indicator of its potential as a targeted cancer therapeutic. The selectivity index is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Comparative Analysis with Other Phenanthrene Derivatives
To provide a broader perspective on the potential selectivity of phenanthrenes, the following table compares the cytotoxicity of other compounds from this class against both cancer and normal cell lines. This comparison highlights that some phenanthrene derivatives exhibit significant selectivity.
| Compound | Cancer Cell Line(s) | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| 2,7-dihydroxy-4,6-dimethoxyphenylene | Melanoma | 2.59 ± 0.11 | Mammalian cells | >65 | 25.1 | [5] |
| Dehydrogenated rush alcohol | SGC-7901, AGS | 35.89, 32.92 | Not specified | Low toxicity | Not calculated | [5] |
| Juncus effusus phenanthrene derivative | Multiple | 12.9 - 24.7 | MRC-5 | 18.9 ± 4.0 | ~0.76 - 1.46 | [5] |
| Calanquinone A | MCF-7 | <0.02 µg/mL | Not specified | Not specified | Not calculated | [6] |
This comparative data suggests that while some phenanthrenes show promising selectivity, it is a compound-specific property. The high selectivity index of 2,7-dihydroxy-4,6-dimethoxyphenylene, also isolated from the Combretaceae family, indicates that compounds from this plant family have the potential for cancer cell-specific cytotoxicity[5]. Further research is imperative to determine if this compound shares this characteristic.
Experimental Protocols
A standard method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, generally 24 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 1. A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Putative Signaling Pathway
While the precise mechanism of action for this compound has not been elucidated, many phenanthrene derivatives induce apoptosis in cancer cells. A plausible signaling cascade involves the intrinsic (mitochondrial) pathway of apoptosis.
This hypothetical pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Figure 2. A hypothesized intrinsic apoptosis pathway potentially induced by this compound.
Conclusion and Future Directions
Future research should prioritize:
-
Determining the cytotoxicity of this compound against a panel of normal human cell lines to calculate its selectivity index.
-
Elucidating the specific molecular mechanisms of its anti-cancer activity, including its effects on apoptosis, cell cycle progression, and key signaling pathways.
-
In vivo studies to evaluate its efficacy and safety in animal models of cancer.
Addressing these research gaps will be crucial in determining the therapeutic potential of this compound as a selective anti-cancer agent.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound 108352-70-1 | MCE [medchemexpress.cn]
- 5. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3,5-Dimethoxy-2,7-phenanthrenediol Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of 3,5-Dimethoxy-2,7-phenanthrenediol as a topoisomerase inhibitor against well-established anticancer agents: Camptothecin, Etoposide, and Doxorubicin. While direct experimental data on the topoisomerase inhibitory activity of this compound is not yet publicly available, this document outlines the necessary experimental protocols and presents existing data on its cytotoxic effects, alongside the established profiles of the benchmark inhibitors.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are crucial enzymes that regulate the topology of DNA, a process essential for DNA replication, transcription, and repair.[1] These enzymes resolve topological problems such as supercoiling by introducing transient single- or double-strand breaks in the DNA.[1] Due to their critical role in cell proliferation, topoisomerases are validated targets for cancer chemotherapy.[1] Topoisomerase inhibitors function by either preventing the enzyme from cleaving DNA (catalytic inhibitors) or by stabilizing the transient enzyme-DNA complex, which leads to DNA damage and ultimately, apoptosis (topoisomerase poisons).[1]
Compound of Interest: this compound
This compound is a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[2][3] It has demonstrated cytotoxic activity against several human cancer cell lines.[2][3]
Benchmark Topoisomerase Inhibitors
For a comprehensive evaluation of a novel compound's potential as a topoisomerase inhibitor, it is essential to benchmark it against well-characterized agents.
-
Camptothecin: A natural alkaloid that specifically inhibits topoisomerase I.[4] It stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks.[4]
-
Etoposide: A semi-synthetic derivative of podophyllotoxin (B1678966) that acts as a topoisomerase II inhibitor.[5] It forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of double-strand breaks.[5]
-
Doxorubicin: An anthracycline antibiotic that primarily inhibits topoisomerase II.[5] It intercalates into DNA and traps the enzyme-DNA complex, resulting in double-strand breaks.[5]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the benchmark topoisomerase inhibitors. It is important to note that the IC50 values can vary depending on the specific experimental conditions and cell lines used.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| 786-0 (Renal) | 73.26 |
| MCF-7 (Breast) | 118.40 |
| NCI/ADR-RES (Ovarian, drug-resistant) | 83.99 |
Data sourced from MedChemExpress and Immunomart.[2][3]
Table 2: Activity of Benchmark Topoisomerase Inhibitors
| Inhibitor | Target | Topoisomerase Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) - Representative Values |
| Camptothecin | Topoisomerase I | ~20 (in vitro) | 5.17 (HT-29), 15.8 (LoVo) |
| Etoposide | Topoisomerase II | ~30 (in vitro, relaxation) | Varies widely by cell line |
| Doxorubicin | Topoisomerase II | ~2.67 (in vitro) | Varies widely by cell line |
Note: IC50 values are highly dependent on assay conditions and cell lines. The values presented are for comparative purposes and are derived from various sources.[4][5][6]
Experimental Protocols
To determine the topoisomerase inhibitory potential of this compound and enable a direct comparison with the benchmark inhibitors, the following experimental protocols are recommended.
Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA form.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) and benchmark inhibitors to the reaction mixtures. Include a positive control (known inhibitor like Camptothecin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The amount of supercoiled and relaxed DNA can be quantified using densitometry to determine the IC50 value.[7][8][9][10]
Topoisomerase II DNA Decatenation Assay
Objective: To evaluate the inhibitory effect of a compound on the decatenation activity of Topoisomerase II.
Principle: Topoisomerase II can unlink catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity results in the catenated DNA network remaining at the top of the agarose gel, while the released minicircles migrate into the gel.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, human Topoisomerase II enzyme, ATP, and the appropriate assay buffer.
-
Inhibitor Addition: Add a range of concentrations of the test compound and benchmark inhibitors. Include a positive control (e.g., Etoposide or Doxorubicin) and a negative control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction with a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Electrophoresis: Separate the catenated kDNA and decatenated minicircles on an agarose gel.
-
Visualization and Analysis: Stain the gel and visualize the DNA. The inhibition of decatenation is observed as a decrease in the intensity of the minicircle bands and an increase in the catenated DNA at the origin.[1][11][12][13][14]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and benchmark inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[15][16][17]
Mandatory Visualization
Caption: Experimental workflow for benchmarking a novel compound.
Caption: Signaling pathway of topoisomerase inhibitors.
References
- 1. inspiralis.com [inspiralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
- 11. inspiralis.com [inspiralis.com]
- 12. profoldin.com [profoldin.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3,5-Dimethoxy-2,7-phenanthrenediol
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 3,5-Dimethoxy-2,7-phenanthrenediol. As a phenanthrene (B1679779) compound, it should be handled with care, assuming potential hazards similar to other polycyclic aromatic hydrocarbons (PAHs). A conservative approach to safety is essential.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on recommendations for similar phenanthrene derivatives.[1]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashing.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended).[1] | Disposable nitrile gloves offer good protection against a range of chemicals.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.[1][3] |
| Flame-resistant lab coat. | A Nomex® or similar flame-resistant lab coat should be worn and fully buttoned.[1][2] | |
| Long pants and closed-toe shoes. | Pants should cover the entire leg, and shoes must fully cover the feet.[1][2] | |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary. | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient or in case of a spill, a respirator with an organic vapor cartridge is recommended.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.[1]
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO (10 mM).[4]
-
Experimental Use: Keep all containers with the compound sealed when not in use. Clearly label all vessels containing the substance.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1][3]
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Container Labeling: The label should clearly state "Hazardous Waste" and identify the contents.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3][5]
Experimental Workflow: Handling and Use
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
